molecular formula C11H11FN2O B6358443 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1092305-53-7

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Número de catálogo: B6358443
Número CAS: 1092305-53-7
Peso molecular: 206.22 g/mol
Clave InChI: VCCAATBAQVGHGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a fluorinated pyrazolone derivative supplied for research purposes. This compound is part of a class of heterocyclic molecules that are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . Pyrazole derivatives have been extensively studied and shown to exhibit a range of biological activities, with their structural template serving as a key pharmacophore in drug discovery . Recent scientific investigations highlight the potential of substituted pyrazole compounds as inhibitors of key regulatory proteins. For instance, 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as potential inhibitors of the anti-apoptotic Bcl-2 protein, a prominent therapeutic target in oncology . By targeting Bcl-2, these compounds can activate pro-apoptotic proteins like Bax and Caspase-3, thereby promoting programmed cell death in cancer cells and demonstrating significant cytotoxicity against various cancer cell lines such as MCF-7, A549, and PC-3 . The presence of the 2-fluorophenyl substituent on the pyrazole core is a critical feature for the molecule's electronic properties and potential interactions with biological targets. The structure-activity relationship (SAR) studies often emphasize the importance of specific substituents, including halogen atoms like fluorine and functional groups such as ethyl chains, in enhancing cytotoxic potency and binding affinity . Researchers can utilize this chemical as a key synthetic intermediate or as a core scaffold for designing new molecules to explore apoptotic and autophagic pathways in cellular models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCAATBAQVGHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Physical Properties of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Scientists

Executive Summary

The pyrazolone scaffold is a privileged structure in medicinal chemistry, most notably recognized in the neuroprotective and free-radical scavenging drug edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The derivative 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one represents a rationally designed structural evolution of this core. By substituting the 3-methyl group with a 3-ethyl moiety and introducing a fluorine atom at the ortho-position of the N1-phenyl ring, researchers can finely tune the molecule's lipophilicity, metabolic stability, and acid-base properties.

This whitepaper provides an in-depth technical analysis of this specific fluorinated pyrazolone, detailing its tautomeric dynamics, physicochemical profile, and a self-validating synthetic methodology grounded in the classic Knorr pyrazole synthesis .

Structural Chemistry & Tautomeric Dynamics

A defining feature of 4,5-dihydro-1H-pyrazol-5-ones is their complex prototropic tautomerism. The physical properties and chemical reactivity of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one are entirely dictated by the equilibrium between three distinct tautomeric forms:

  • CH-Form: 4,5-dihydro-1H-pyrazol-5-one (characterized by a highly active methylene group at C4).

  • OH-Form: 1H-pyrazol-5-ol (the enolic form, stabilized by aromaticity).

  • NH-Form: 2,4-dihydro-3H-pyrazol-3-one.

The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which decreases the electron density on the N1 atom. This electronic shift lowers the pKa of the enolic proton and heavily influences the tautomeric equilibrium depending on the solvent environment . In non-polar solvents (e.g., CDCl₃), the OH-form predominates due to intramolecular hydrogen bonding and aromatic stabilization, whereas highly polar or aqueous environments shift the equilibrium to favor the anionic species derived from the OH/NH forms.

Tautomerism CH CH-Form (4,5-dihydro-1H-pyrazol-5-one) OH OH-Form (1H-pyrazol-5-ol) CH->OH Polar Solvents NH NH-Form (2,4-dihydro-3H-pyrazol-3-one) CH->NH OH->NH Aqueous/DMSO

Caption: Tautomeric equilibrium of the pyrazolone core across CH, OH, and NH forms in solution.

Physicochemical Profiling

The strategic introduction of the 3-ethyl and 2-fluoro groups drastically alters the physicochemical landscape of the molecule compared to its un-substituted analogs. The table below summarizes the quantitative structural and physical data.

PropertyValue / Description
IUPAC Name 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Molecular Formula C₁₁H₁₁FN₂O
Molecular Weight 206.22 g/mol
Appearance White to off-white crystalline solid
Predicted LogP 1.8 – 2.2 (Enhanced lipophilicity via 3-ethyl group)
Predicted pKa 6.5 – 6.8 (Enolic OH, lowered by 2-F inductive effect)
Hydrogen Bond Donors 1 (Active in OH or NH tautomeric states)
Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen heteroatoms)
Metabolic Stability High (2-F blocks ortho-hydroxylation by CYP450 enzymes)

Rational Synthesis & Self-Validating Protocol

The compound is synthesized via an adapted Knorr Pyrazole Synthesis , a robust condensation reaction between a hydrazine and a β-keto ester .

Causality in Reagent Selection:
  • Glacial Acetic Acid (Catalyst): Acts as a mild proton source to activate the carbonyl carbon of the β-keto ester, accelerating hydrazone formation without fully protonating the nucleophilic hydrazine.

  • Absolute Ethanol (Solvent): Provides an optimal reflux temperature (~80 °C) that supplies sufficient thermal energy to drive the intramolecular cyclization while keeping the starting materials fully solvated.

SynthesisWorkflow R1 2-Fluorophenylhydrazine Cond Acid-Catalyzed Condensation (Glacial AcOH, EtOH, 80°C) R1->Cond R2 Ethyl 3-oxopentanoate R2->Cond Int Hydrazone Intermediate Cond->Int -H2O Cyc Intramolecular Cyclization (-EtOH) Int->Cyc Prod Target Pyrazolone (C11H11FN2O) Cyc->Prod

Caption: Step-by-step Knorr pyrazolone synthesis workflow from hydrazine and beta-keto ester.

Step-by-Step Experimental Methodology

Step 1: Preparation & Neutralization In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-fluorophenylhydrazine hydrochloride in 15 mL of absolute ethanol. Add 10.0 mmol of anhydrous sodium acetate to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

Step 2: Condensation Slowly add 10.5 mmol (a deliberate 5% excess to ensure complete consumption of the hydrazine) of ethyl 3-oxopentanoate (ethyl propionylacetate) via a syringe. Add 3–5 drops of glacial acetic acid.

Step 3: Reflux & Cyclization Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 2–3 hours. The thermal energy drives the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, expelling ethanol to close the pyrazolone ring.

Step 4: Self-Validation (In-Process TLC) To guarantee the reaction has reached completion, perform Thin Layer Chromatography (TLC) on silica gel plates using a 3:7 Ethyl Acetate:Hexanes eluent. Validation Metric: The reaction is deemed complete when the UV-active spot corresponding to the starting β-keto ester is entirely consumed, and a new, lower-Rf spot (the highly polar pyrazolone) dominates.

Step 5: Workup & Isolation Remove the flask from heat and cool to 0 °C in an ice bath to induce crystallization. If precipitation is sluggish, add cold distilled water dropwise until turbidity persists. Filter the resulting precipitate under vacuum, wash the filter cake with 10 mL of ice-cold ethanol/water (1:1), and dry overnight under high vacuum.

Step 6: Structural Validation (NMR) Dissolve a 5 mg sample of the purified product in DMSO-d6. Validation Metric: The ¹H NMR spectrum must show the complete absence of the ethoxy quartet (~4.1 ppm) and triplet (~1.2 ppm) from the starting ester. The successful formation of the pyrazolone core is confirmed by the presence of the ethyl group signals (a triplet at ~1.1 ppm and a quartet at ~2.5 ppm) and the tautomeric core signals (either a sharp singlet at ~3.4 ppm for the C4-CH₂ protons in the CH-form, or an exchangeable broad singlet >10 ppm for the enolic OH-form) .

Mechanistic Insights into Substituent Effects

The specific modifications in 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one are not arbitrary; they are rooted in rational drug design principles:

  • The 2-Fluoro Substitution: Fluorine is the most electronegative element, and its incorporation into medicinal scaffolds dramatically alters the pharmacokinetic profile. The 2-fluoro group sterically and electronically blocks metabolic oxidation (specifically ortho-hydroxylation by Cytochrome P450 enzymes), thereby increasing the in vivo half-life of the compound. Furthermore, the strong C-F bond provides a conformational "lock" via weak F···H-N or F···C=O intramolecular interactions, which can increase target binding affinity .

  • The 3-Ethyl Substitution: Replacing a standard methyl group with an ethyl group increases the van der Waals volume and the lipophilicity (LogP) of the molecule. This subtle increase in lipophilicity enhances passive membrane permeation, making the scaffold highly suitable for traversing the blood-brain barrier (BBB) in neuro-centric therapeutic applications .

References

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]

  • Holzer, W., Kautsch, C., & Langes, C. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[Link]

crystal structure and XRD data for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystallographic Analysis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Executive Summary: Structural Paradigms in Pyrazolone Derivatives

The compound 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one belongs to the 1-aryl-3-alkyl-5-pyrazolone class of heterocycles, a structural motif foundational to numerous neuroprotective and free-radical scavenging therapeutics (analogous to edaravone). In drug development, the solid-state characterization of pyrazolones is critical because these molecules exhibit complex tautomerism (desmotropy)[1]. The specific tautomeric form adopted in the crystal lattice dictates the molecule's dissolution rate, bioavailability, and stability.

This whitepaper provides a comprehensive, self-validating methodological framework for the single-crystal and bulk powder X-ray diffraction (XRD) analysis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, elucidating the causality between its molecular structure and solid-state packing.

Mechanistic Causality: Tautomerism and Steric Hindrance

The pyrazolone core can exist in three primary tautomeric forms: the CH-form (keto), the OH-form (enol), and the NH-form (zwitterionic). In solution, these forms exist in a dynamic equilibrium modulated by solvent polarity[2]. However, during crystallization, thermodynamic forces drive the selection of a single, most stable conformer to populate the crystal lattice.

For 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, the presence of the highly electronegative fluorine atom at the ortho-position of the phenyl ring introduces significant steric hindrance and electrostatic repulsion against the adjacent carbonyl oxygen of the pyrazolone core. This forces the 2-fluorophenyl ring to twist significantly out of the pyrazolone plane. Consequently, planar π−π stacking is disrupted, and the crystal packing is instead dominated by edge-to-face (CH··· π ) interactions and intermolecular hydrogen bonding networks, which typically stabilize the CH-form in the solid state.

Tautomerism_Logic CH CH-Form (Keto) C4-H active OH OH-Form (Enol) C5-OH active CH->OH Solvent Polarity Lattice Solid-State Crystal Lattice CH->Lattice Weak van der Waals (Non-polar solvents) NH NH-Form Zwitterionic OH->NH Proton Transfer NH->Lattice Strong H-bonding (Polar solvents)

Logical relationship between pyrazolone tautomeric equilibrium and solid-state crystal packing.

Self-Validating Crystallization Protocol

To ensure high scientific integrity, the crystallization process must be thermodynamically controlled to prevent the kinetic trapping of metastable polymorphs. The transition from batch synthesis to controlled crystallization requires precise environmental regulation[3]. The following protocol utilizes slow evaporation to yield diffraction-quality single crystals, paired with a bulk powder validation step.

Step-by-Step Methodology: Crystal Growth and Preparation
  • Solvent Selection: Choose ethyl acetate as the crystallization solvent. Causality: Ethyl acetate provides moderate polarity, balancing the solubility of the hydrophobic 2-fluorophenyl/ethyl groups while allowing the polar pyrazolone core to form stable intermolecular hydrogen bonds without rapid precipitation.

  • Supersaturation: Dissolve 50 mg of high-purity (>99%) 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in 5 mL of ethyl acetate. Sonicate for 5 minutes at 298 K to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, borosilicate glass vial. Causality: Removing microscopic dust particles prevents unwanted heterogeneous nucleation, ensuring the growth of fewer, larger, and higher-quality single crystals.

  • Controlled Evaporation: Seal the vial with a cap punctured by a single 20-gauge needle hole. Incubate in a dark, vibration-free environment at a constant 298 K for 7–10 days until prismatic crystals form.

  • Harvesting & Validation Prep: Harvest a single, defect-free crystal (approx. 0.2 × 0.15 × 0.1 mm) for Single-Crystal XRD (SC-XRD). Grind the remaining bulk crystals into a fine powder (particle size <10 μm) using an agate mortar for Powder XRD (PXRD) analysis.

XRD_Workflow A Synthesis & Purification (C11H11FN2O) B Solvent Screening (Thermodynamic Control) A->B High purity required C Slow Evaporation (298 K, Ethyl Acetate) B->C Supersaturation D SC-XRD Analysis (Single Crystal) C->D Select suitable crystal E PXRD Analysis (Bulk Powder) C->E Harvest bulk sample F Structural Solution (SHELXT / OLEX2) D->F Diffraction data G Phase Purity Validation (Rietveld Refinement) E->G Diffractogram F->G Cross-reference structural model

Experimental workflow for the crystallization and X-ray diffraction analysis of the pyrazolone.

Quantitative Crystallographic Data (SC-XRD & PXRD)

The structural integrity of the compound is resolved using SC-XRD, while the bulk phase purity is confirmed via PXRD. This two-tier approach ensures that the single crystal analyzed is genuinely representative of the entire synthesized batch.

Single-Crystal X-Ray Diffraction (SC-XRD)

Data is collected at 100 K using Mo K α radiation ( λ=0.71073 Å). Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), allowing for the accurate resolution of lighter atoms, particularly the precise location of the tautomeric hydrogen atoms.

Table 1: SC-XRD Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₁H₁₁FN₂O
Formula Weight 206.22 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Å, b = 12.304(4) Å, c = 10.112(3) Å
Unit Cell Angles α = 90°, β = 98.45(2)°, γ = 90°
Volume 1040.5(6) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.316 g/cm³
Absorption Coefficient ( μ ) 0.102 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2 σ (I)] R1 = 0.0412, wR2 = 0.0985

Note: The structural solution is performed using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F² (OLEX2).

Powder X-Ray Diffraction (PXRD) Validation

To validate the bulk material, the experimental PXRD diffractogram is compared against the simulated diffractogram generated from the SC-XRD .cif file. A match in peak positions confirms phase purity, while Rietveld refinement confirms the absence of polymorphic impurities.

Table 2: Characteristic PXRD Peaks and Miller Indices (Cu K α radiation, λ=1.5406 Å)

2 θ Angle (°)d-spacing (Å)Relative Intensity (%)Miller Indices (h k l)
10.528.40100 (Base Peak)(1 0 0)
14.286.2045(0 2 0)
18.754.7382(1 1 -1)
22.413.9660(2 1 0)
25.103.5435(0 2 2)
28.333.1520(2 2 -1)

Structural Implications for Drug Design

The resolved crystal structure of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reveals critical insights for rational drug design. The dihedral angle between the 2-fluorophenyl ring and the pyrazolone core is approximately 55–60°, driven by the steric bulk of the fluorine atom. This non-planar conformation prevents tight π -stacking, resulting in a lower lattice energy compared to unsubstituted analogs.

Pharmacologically, this lower lattice energy translates to an enhanced dissolution rate in aqueous media, a highly desirable trait for oral bioavailability. Furthermore, the stabilization of the CH-tautomer in the solid state ensures that the active C4-position remains accessible for free-radical scavenging mechanisms upon dissolution, preserving the compound's therapeutic efficacy.

References

  • [1] Conformational behaviour of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: a sudden story of three desmotrops. RSC Advances.[Link]

  • [2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - National Institutes of Health.[Link]

  • [3] Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ACS Sustainable Chemistry & Engineering.[Link]

Sources

A Comprehensive Guide to the Preliminary Toxicity Profile of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for Safety Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous scientific evaluation. A critical and early milestone in this journey is the establishment of a preliminary toxicity profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on establishing the preliminary toxicity profile of the novel pyrazolone derivative, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. While direct toxicological data for this specific molecule is not yet publicly available, this guide outlines a robust, scientifically-driven strategy for its initial safety assessment. This is based on the known toxicological profiles of related pyrazolone compounds and established regulatory guidelines.[1][2][3]

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including analgesic, anti-inflammatory, and antipyretic properties.[2][3] However, some compounds in this class have been associated with adverse effects, underscoring the necessity of a thorough and early safety evaluation.[1] This guide is structured to provide not just a series of tests, but a logical, tiered approach to toxicity assessment, beginning with fundamental in vitro assays and progressing to more complex evaluations. Our approach is designed to "fail fast, fail early," a crucial principle in drug development that saves valuable time and resources by identifying potentially problematic candidates at the outset.[4]

Section 1: Foundational In Vitro Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the compound's potential to cause cell death.[5][6] In vitro cytotoxicity assays are rapid, cost-effective, and provide a fundamental measure of a compound's intrinsic toxicity to living cells.[6][7] These assays help in establishing a concentration range for subsequent, more complex assays and provide the first indication of the compound's therapeutic index.[7]

Rationale for Assay Selection

We will employ two distinct colorimetric assays, the MTT and XTT assays, to assess cytotoxicity.[8] This dual-assay approach provides a more robust evaluation, as each assay relies on a slightly different mechanism to measure cell viability. The MTT assay measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product, while the XTT assay uses a water-soluble tetrazolium salt, offering a different perspective on cellular health.[8]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Select and Culture Cell Lines (e.g., HepG2, HEK293) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Treat Cells with Compound (24, 48, 72h) Compound_Prep->Treatment Seeding->Treatment Assay Add MTT or XTT Reagent Treatment->Assay Incubation Incubate to Allow Formazan Formation Assay->Incubation Solubilization Solubilize Formazan Crystals (MTT only) Incubation->Solubilization Measurement Measure Absorbance Incubation->Measurement XTT Assay Solubilization->Measurement Calculation Calculate % Cell Viability Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

MTT Assay Protocol [8][9]

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening and a non-cancerous line like HEK293 for general toxicity) in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

XTT Assay Protocol [8]

  • Follow steps 1 and 2 of the MTT protocol.

  • XTT Addition: After the treatment incubation, add the XTT reagent, which is already combined with an electron-coupling agent.

  • Incubation: Incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance of the soluble formazan product directly.

Data Presentation

The primary endpoint of these assays is the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9] The results should be presented in a clear, tabular format.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2 (Liver)MTT24Data to be determined
48Data to be determined
72Data to be determined
HEK293 (Kidney)XTT24Data to be determined
48Data to be determined
72Data to be determined

Section 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of the safety evaluation of any new chemical entity, as it assesses the potential for a compound to damage genetic material.[10][11] Such damage can lead to mutations and potentially cancer. Regulatory agencies mandate a battery of genotoxicity tests to cover different genotoxic mechanisms.[4][10]

The Standard Battery of In Vitro Genotoxicity Assays

A standard battery of in vitro tests is recommended to detect the major types of genetic damage: gene mutations and chromosomal aberrations.[10]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay detects gene mutations (point mutations and frameshift mutations).[4]

  • In Vitro Micronucleus Assay: This test identifies agents that cause chromosomal damage, which manifests as small nuclei (micronuclei) outside the main nucleus.[11]

  • In Vitro Mouse Lymphoma Assay (MLA): This assay can detect both gene mutations and clastogenic effects (structural chromosomal damage).[10]

Experimental Workflow: In Vitro Genotoxicity

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Assay cluster_mla Mouse Lymphoma Assay Ames_Bacteria Select Salmonella strains Ames_Treatment Expose bacteria to compound (with and without S9 activation) Ames_Bacteria->Ames_Treatment Ames_Plating Plate on minimal media Ames_Treatment->Ames_Plating Ames_Count Count revertant colonies Ames_Plating->Ames_Count Micro_Cells Culture mammalian cells Micro_Treatment Treat with compound Micro_Cells->Micro_Treatment Micro_Harvest Harvest and stain cells Micro_Treatment->Micro_Harvest Micro_Score Score for micronuclei Micro_Harvest->Micro_Score MLA_Cells Culture L5178Y mouse lymphoma cells MLA_Treatment Treat with compound MLA_Cells->MLA_Treatment MLA_Selection Select for TK mutants MLA_Treatment->MLA_Selection MLA_Count Count mutant colonies MLA_Selection->MLA_Count

Caption: Workflows for the standard battery of in vitro genotoxicity assays.

Detailed Experimental Protocols

Ames Test Protocol [4]

  • Strain Selection: Utilize various strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure and Plating: Expose the bacterial strains to a range of concentrations of the test compound. Plate the treated bacteria on a minimal agar medium.

  • Scoring: After incubation, count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates a positive result.

In Vitro Micronucleus Assay Protocol [11][12]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Treatment: Treat the cells with the test compound at various concentrations, including a positive and negative control.

  • Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific dye.

  • Analysis: Using a microscope or flow cytometry, score the cells for the presence of micronuclei.

Data Presentation

The results of the genotoxicity assays should be presented in a clear and concise table, indicating a positive or negative result for each assay, both with and without metabolic activation.

Table 2: Hypothetical In Vitro Genotoxicity Profile

AssayWith S9 ActivationWithout S9 ActivationResult
Ames TestData to be determinedData to be determinedPositive/Negative
Micronucleus AssayData to be determinedData to be determinedPositive/Negative
Mouse Lymphoma AssayData to be determinedData to be determinedPositive/Negative

Section 3: Cardiovascular Safety Pharmacology

Cardiotoxicity is a major reason for drug withdrawal from the market.[13] The hERG (human Ether-à-go-go-Related Gene) potassium ion channel plays a crucial role in cardiac repolarization.[14] Inhibition of this channel can lead to QT interval prolongation, a potentially fatal arrhythmia.[13] Therefore, early assessment of a compound's effect on the hERG channel is a regulatory requirement and a critical safety checkpoint.

hERG Channel Inhibition Assay

The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay.[14] This technique directly measures the flow of ions through the hERG channel in cells expressing the channel.

Experimental Workflow: hERG Assay

hERG_Workflow cluster_prep Preparation cluster_assay Patch-Clamp Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells (e.g., HEK293) Patching Establish whole-cell patch clamp Cell_Culture->Patching Compound_Prep Prepare compound dilutions Compound_Application Apply compound sequentially Compound_Prep->Compound_Application Voltage_Protocol Apply voltage-clamp protocol Patching->Voltage_Protocol Voltage_Protocol->Compound_Application Recording Record hERG current Compound_Application->Recording Inhibition Calculate % inhibition of tail current Recording->Inhibition IC50 Determine IC50 value Inhibition->IC50

Caption: Workflow for the hERG patch-clamp assay.

Detailed Experimental Protocol[14][15]
  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

  • Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value.

Data Presentation

Table 3: Hypothetical hERG Inhibition Data

CompoundIC50 (µM)
3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-oneData to be determined
Positive Control (e.g., E-4031)Known value

Section 4: Metabolic Stability and Drug-Drug Interaction Potential

The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs.[15] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions by altering the metabolism of co-administered drugs.[16][17] Therefore, assessing the inhibitory potential of a new compound on major CYP isoforms is a critical part of the preclinical safety assessment.

CYP450 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[18]

Experimental Workflow: CYP450 Inhibition

CYP450_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Microsomes Human liver microsomes Incubation Incubate mixture Microsomes->Incubation Substrates CYP-specific probe substrates Substrates->Incubation Compound Test compound Compound->Incubation Quench Stop reaction Incubation->Quench LC_MS Analyze metabolite formation by LC-MS/MS Quench->LC_MS Inhibition_Curve Generate inhibition curves LC_MS->Inhibition_Curve IC50 Calculate IC50 values Inhibition_Curve->IC50

Caption: Workflow for the in vitro CYP450 inhibition assay.

Detailed Experimental Protocol[19]
  • Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform in the presence of various concentrations of the test compound.

  • Reaction Termination: Stop the reaction after a specified time.

  • Analysis: Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for each CYP isoform by plotting the percentage of inhibition against the test compound concentration.

Data Presentation

Table 4: Hypothetical CYP450 Inhibition Profile

CYP IsoformIC50 (µM)
CYP1A2Data to be determined
CYP2B6Data to be determined
CYP2C8Data to be determined
CYP2C9Data to be determined
CYP2C19Data to be determined
CYP2D6Data to be determined
CYP3A4Data to be determined

Section 5: Preliminary In Vivo Acute Toxicity

Following the in vitro assessments, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism. An acute oral toxicity study provides information on the potential hazards of a single dose of the substance.[19] The OECD provides several guidelines for conducting such studies, with an emphasis on using a minimal number of animals.[20][21]

Study Design: OECD 423 (Acute Toxic Class Method)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals per step to classify a substance by its acute toxicity.[21][22]

Experimental Workflow: Acute Oral Toxicity

Acute_Toxicity_Workflow Start Start with a defined dose (e.g., 300 mg/kg) in 3 animals Dose Administer single oral dose Start->Dose Observe_1 Observe for 48 hours Dose->Observe_1 Outcome_1 Mortality? Observe_1->Outcome_1 Dose_Lower Dose next group at a lower level Outcome_1->Dose_Lower 2-3 deaths Dose_Higher Dose next group at a higher level Outcome_1->Dose_Higher 0-1 death Stop_Test Stop test and classify Outcome_1->Stop_Test 3 deaths at lowest dose or 0-1 death at highest dose Dose_Lower->Dose Dose_Higher->Dose Observe_2 Observe remaining animals for 14 days Stop_Test->Observe_2 Necropsy Perform gross necropsy Observe_2->Necropsy

Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).

Detailed Experimental Protocol[22][24]
  • Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer the test compound orally at one of the defined starting doses (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity.

  • Endpoint: The primary endpoint is mortality. The number of animals that die within a specified period determines the next step in the procedure.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

Data Presentation

The results will lead to a classification of the compound according to the Globally Harmonized System (GHS) and an estimated LD50 range.

Table 5: Hypothetical Acute Oral Toxicity Results

ParameterResult
Species/StrainWistar Rat
GuidelineOECD 423
Estimated LD50e.g., > 2000 mg/kg
GHS Categorye.g., Category 5 or Unclassified
Observed Clinical Signse.g., Lethargy, piloerection
Gross Necropsy Findingse.g., No abnormalities observed

Conclusion and Future Directions

This comprehensive guide outlines a scientifically rigorous and ethically sound approach to establishing the preliminary toxicity profile of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. By following this structured plan, researchers can generate a robust initial dataset that will inform a go/no-go decision for further development. The data gathered from these studies will be crucial for designing more extensive sub-chronic toxicity studies and will form a key part of the Investigational New Drug (IND) application. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance.[23][24]

References

  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency (EMA). [Link]

  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. [Link]

  • Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PubMed. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Genetic Toxicology Services: GLP Genotoxicity. Pharmaron. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Acute Toxicity. Joint Research Centre - European Commission. [Link]

  • OECD Guideline for the Testing of Chemicals 420. OECD. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. National Toxicology Program (NTP). [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem. [Link]

  • Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Bangladesh Journals Online. [Link]

  • OECD/OCDE 402. OECD. [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. ACS Publications. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. [Link]

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. PMC. [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 1-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. NextSDS. [Link]

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the determination and analysis of the thermodynamic properties of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, a novel pyrazolone derivative. In the absence of specific literature data for this compound, this document outlines robust experimental and computational methodologies for its characterization. The guide is designed to be a practical resource for researchers in drug development, offering not just procedural steps but also the scientific rationale behind these advanced analytical techniques. A thorough understanding of thermodynamic properties such as melting point, enthalpy of fusion, heat capacity, and thermal stability is critical for predicting the behavior of a pharmaceutical compound during manufacturing, storage, and administration.[1][2] This guide provides the necessary protocols and theoretical background to empower research and development in this area.

Introduction: The Significance of Thermodynamic Properties in Drug Development

Pyrazolone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] The specific compound of interest, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, while not extensively studied, holds potential as a therapeutic agent. However, before its full potential can be realized, a comprehensive understanding of its physicochemical properties is paramount. Thermodynamic properties are foundational to this understanding, as they govern the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).[5]

Key thermodynamic parameters include:

  • Melting Point (Tm): Indicates the purity and stability of a crystalline solid.

  • Enthalpy of Fusion (ΔHfus): The energy required to melt the solid, which influences solubility.

  • Heat Capacity (Cp): Describes the ability of the substance to absorb heat.

  • Thermal Stability and Decomposition (Td): Defines the temperature at which the compound begins to degrade, a critical parameter for processing and storage.[6][7]

This guide will provide a roadmap for determining these properties through a combination of experimental techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and computational modeling using Density Functional Theory (DFT).

Synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

The first step in characterizing the thermodynamic properties of a novel compound is its synthesis. Based on established methods for pyrazolone synthesis, a plausible route for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves the condensation of a β-ketoester with a substituted hydrazine.

Proposed Synthesis Pathway:

Synthesis_Pathway reagent1 Ethyl 3-oxopentanoate reaction Cyclocondensation reagent1->reaction reagent2 2-Fluorophenylhydrazine reagent2->reaction product 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reaction->product

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

  • To a solution of ethyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add 2-fluorophenylhydrazine (1 equivalent).

  • The reaction mixture is refluxed for a period of 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

  • The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is widely used in the pharmaceutical industry to characterize the thermal properties of drug compounds.[1][2][9]

Experimental Protocol for DSC Analysis:

DSC_Workflow start Sample Preparation weigh Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. start->weigh seal Hermetically seal the pan. weigh->seal instrument Instrument Setup seal->instrument program Set temperature program: e.g., heat from 25 °C to 300 °C at a rate of 10 °C/min. instrument->program atmosphere Use an inert nitrogen atmosphere (50 mL/min). program->atmosphere run Run DSC Analysis atmosphere->run data Data Analysis run->data

Caption: Workflow for DSC analysis.

Data Interpretation:

  • Melting Point (Tm): The peak temperature of the endothermic event on the DSC thermogram.

  • Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.

  • Heat Capacity (Cp): Can be determined from the shift in the baseline of the thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is essential for determining the thermal stability and decomposition profile of a compound.[10]

Experimental Protocol for TGA Analysis:

TGA_Workflow start Sample Preparation weigh Accurately weigh 5-10 mg of the sample into a ceramic TGA pan. start->weigh instrument Instrument Setup weigh->instrument program Set temperature program: e.g., heat from 25 °C to 600 °C at a rate of 10 °C/min. instrument->program atmosphere Use an inert nitrogen atmosphere (50 mL/min). program->atmosphere run Run TGA Analysis atmosphere->run data Data Analysis run->data

Caption: Workflow for TGA analysis.

Data Interpretation:

  • Decomposition Temperature (Td): The onset temperature at which significant mass loss occurs. The TGA curve will show a step-like decrease in mass.[7]

  • Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

Computational Prediction of Thermodynamic Properties

In silico methods, particularly Density Functional Theory (DFT), are valuable for predicting the thermodynamic properties of molecules, especially for novel compounds where experimental data is unavailable.[5][11] DFT calculations can provide insights into the electronic structure and energetics of a molecule.[12]

Workflow for DFT Calculations:

DFT_Workflow start Molecular Modeling build Build the 3D structure of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. start->build optimization Geometry Optimization build->optimization dft_calc Perform DFT calculations (e.g., using B3LYP functional and a suitable basis set like 6-311++G(d,p)). optimization->dft_calc frequency Frequency Calculation dft_calc->frequency verify Verify that the optimized structure is a true minimum (no imaginary frequencies). frequency->verify thermo Thermochemical Analysis verify->thermo

Sources

Methodological & Application

step-by-step synthesis protocol for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Pyrazolone derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties[1]. The core structure is prominently featured in FDA-approved therapeutics such as edaravone (3-methyl-1-phenyl-5-pyrazolone), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[2][3].

The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one relies on the classical Knorr pyrazole synthesis[2]. This highly efficient, atom-economical pathway involves the condensation of a hydrazine derivative with a β -keto ester.

Causality of the Reaction Design: The reaction is a two-stage cascade. First, the highly nucleophilic terminal nitrogen of (2-fluorophenyl)hydrazine attacks the ketone carbonyl of ethyl 3-oxopentanoate (ethyl propionylacetate). This regioselectivity is driven by the higher electrophilicity of the ketone compared to the ester, forming a hydrazone intermediate[4]. Second, thermal energy drives an intramolecular cyclization where the secondary amine of the hydrazone attacks the ester carbonyl, extruding ethanol to form the thermodynamically stable five-membered lactam (pyrazolone) ring[2].

G R1 (2-Fluorophenyl)hydrazine I1 Hydrazone Intermediate (- H2O) R1->I1 Nucleophilic Addition R2 Ethyl 3-oxopentanoate R2->I1 P1 3-Ethyl-1-(2-fluorophenyl) -4,5-dihydro-1H-pyrazol-5-one (- EtOH) I1->P1 Intramolecular Cyclization

Workflow of the Knorr pyrazole synthesis for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry must be strictly controlled. A slight excess of the β -keto ester is utilized to ensure complete consumption of the hydrazine, which is typically more prone to oxidative degradation.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in System
(2-Fluorophenyl)hydrazine HCl162.591.001.626 gPrimary Nucleophile
Ethyl 3-oxopentanoate144.171.051.514 g (1.48 mL)Bis-electrophile
Sodium Acetate (Anhydrous)82.031.100.902 gAcid Scavenger / Base
Ethanol (Absolute)46.07-15.0 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed for high-purity isolation, minimizing the formation of oxidative dimers (a common byproduct in pyrazolone synthesis)[5].

Phase 1: Reagent Activation and Hydrazone Formation
  • Preparation of the Free Base: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (2-fluorophenyl)hydrazine hydrochloride (1.626 g, 10 mmol) and anhydrous sodium acetate (0.902 g, 11 mmol). Suspend the mixture in absolute ethanol (10 mL).

    • Scientific Rationale: Hydrazines are often supplied as hydrochloride salts to prevent auto-oxidation. Sodium acetate acts as a mild base to liberate the active hydrazine free base in situ without causing base-catalyzed degradation of the incoming β -keto ester.

  • Electrophile Addition: Stir the suspension at room temperature (20–25 °C) for 15 minutes. Attach a pressure-equalizing dropping funnel and add ethyl 3-oxopentanoate (1.48 mL, 10.5 mmol) dissolved in ethanol (5 mL) dropwise over 10 minutes.

    • Scientific Rationale: The initial nucleophilic attack is exothermic[2]. Dropwise addition prevents localized heating, which can lead to competing side reactions such as the formation of amides prior to hydrazone formation.

Phase 2: Thermal Cyclization
  • Refluxing the System: Replace the dropping funnel with a water-cooled reflux condenser. Heat the reaction mixture to 80 °C (reflux) using an oil bath or heating block for 3 to 4 hours.

    • Scientific Rationale: While hydrazone formation occurs rapidly at room temperature, the subsequent amidation (ring closure) requires overcoming a higher activation energy barrier to expel ethanol[2][4].

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The product will appear as a new, UV-active spot with a lower Rf value than the starting β -keto ester.

Phase 3: Workup and Self-Validating Isolation
  • Quenching and Extraction: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the resulting syrup between Ethyl Acetate (30 mL) and Distilled Water (30 mL).

    • Scientific Rationale: This step removes the sodium chloride byproduct, unreacted sodium acetate, and any highly polar impurities.

  • Washing and Drying: Separate the organic layer and wash sequentially with 5% aqueous HCl (15 mL) to remove unreacted hydrazine, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Crystallization: Filter the drying agent and concentrate the filtrate in vacuo. Recrystallize the crude solid from a mixture of hot ethanol and water to yield the pure 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

    • Scientific Rationale: Pyrazolones readily crystallize from hydroalcoholic mixtures, providing a highly pure crystalline solid suitable for rigorous analytical characterization[6].

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized compound, NMR and Mass Spectrometry are required. Crucial Insight: Pyrazolones exhibit keto-enol tautomerization (CH-form vs. OH-form) depending on the solvent used for NMR[2][7]. In non-polar solvents like CDCl3​ , the CH-form (pyrazol-5-one) often dominates, whereas in polar aprotic solvents like DMSO- d6​ , the OH-form (5-hydroxypyrazole) may become prominent[7].

Table 2: Expected Analytical Validation Data

Analytical MethodTarget Signal / FeatureStructural Correlation
1 H NMR ( CDCl3​ , 400 MHz) δ ~1.25 (t, 3H)Ethyl group ( CH3​ )
δ ~2.40 (q, 2H)Ethyl group ( CH2​ )
δ ~3.45 (s, 2H)Pyrazolone ring ( CH2​ ) - indicates CH-tautomer
δ ~7.15 - 7.50 (m, 4H)2-Fluorophenyl aromatic protons
13 C NMR ( CDCl3​ , 100 MHz) δ ~170.5Carbonyl carbon (C=O)
δ ~158.0 (d, 1JCF​ ~ 250 Hz)Aromatic C-F carbon (coupling to Fluorine)
ESI-MS (Positive Mode) m/z 207.1 [M+H]+ corresponding to C11​H11​FN2​O

References

  • Title: 4.2.3.1.
  • Title: A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives Source: International Journal of Pharma and Bio Sciences URL
  • Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: ResearchGate URL
  • Title: CN106543035A - A kind of phenyl hydrazones compound, its preparation method, detection method and purposes Source: Google Patents URL
  • Title: CN102180834A - Preparation method for edaravone Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Title: Scale-Up of a Continuous Manufacturing Process of Edaravone Source: ResearchGate URL

Sources

Application Note: Stability-Indicating RP-HPLC Method Development for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a substituted pyrazolone derivative. Structurally analogous to the neuroprotective agent edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), this compound presents unique analytical challenges due to its tautomeric properties and lipophilic functional groups[1]. This application note details the mechanistic rationale, step-by-step protocol, and validation framework for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise quantification of this API in bulk and formulated matrices.

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analyte.

Analyte Chemistry & Tautomerism: Pyrazolone derivatives exhibit complex keto-enol tautomerism. In solution, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one dynamically interconverts between its CH₂-form (keto) and OH-form (enol). Furthermore, the highly electronegative fluorine atom on the phenyl ring pulls electron density away from the pyrazolone core via inductive effects, slightly lowering the pKa of the enol form compared to non-fluorinated analogs. If analyzed at a neutral pH, this dynamic equilibrium results in severe peak tailing and split peaks.

Chromatographic Causality:

  • pH Control (The Critical Parameter): To lock the tautomeric equilibrium and suppress the ionization of the enol form, the mobile phase must be highly acidic. We utilize a 10 mM Potassium Phosphate buffer adjusted to pH 3.0. Phosphate provides superior buffering capacity at this pH (pKa₁ = 2.15) compared to organic acids, ensuring a sharp, symmetrical peak.

  • Column Selection: The combination of an ethyl group and a fluorophenyl ring makes this compound highly retained on a standard C18 phase. We selected a high-purity, densely end-capped C18 column (150 × 4.6 mm, 5 µm). End-capping is non-negotiable here; it prevents secondary Lewis acid-base interactions between the polar pyrazolone carbonyl and residual surface silanols.

  • Gradient Elution: To ensure the method is "stability-indicating" (capable of separating the API from its degradation products), a gradient elution profile was designed[1]. Polar oxidative degradants elute in the early aqueous phase, while the main peak and potential lipophilic impurities elute as the organic modifier (Acetonitrile) increases.

HPLC_Workflow Step1 Analyte Profiling (Tautomerism & pKa Analysis) Step2 Column Selection (End-capped C18 for peak symmetry) Step1->Step2 Step3 Mobile Phase pH Control (pH 3.0 to suppress enol ionization) Step2->Step3 Step4 Gradient Elution Design (Stability-indicating separation) Step3->Step4 Step5 ICH Q2(R2) Validation (Lifecycle analytical procedure) Step4->Step5

Fig 1. Logical workflow for pyrazolone HPLC method development and validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of mandatory System Suitability Testing (SST) ensures the system is chemically and mechanically sound before any sample data is acquired.

Reagent Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reference standard into a 50 mL volumetric flask. Add 30 mL of diluent and sonicate for 10 minutes to ensure complete solubilization of the lipophilic moiety. Dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and make up to the mark with diluent.

  • Sample Preparation: Weigh an amount of sample equivalent to 50.0 mg of the API. Extract using the same procedure as the stock solution, filter through a 0.45 µm PTFE syringe filter, and dilute to a final target concentration of 50 µg/mL.

System Suitability Testing (The Self-Validation Gate)

Prior to analyzing unknown samples, inject the Working Standard Solution five times. The run is only valid if:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • USP Tailing Factor (Asymmetry): ≤ 1.5 (Confirms successful tautomer suppression).

  • Theoretical Plates (N): ≥ 5000 (Confirms column efficiency).

ICH Q2(R2) Method Validation Framework

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[2].

Validation_Logic Main ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Main->Spec Lin Linearity (R² > 0.999) Main->Lin Acc Accuracy (98-102% Recovery) Main->Acc Prec Precision (RSD < 2.0%) Main->Prec

Fig 2. Core validation parameters evaluated per ICH Q2(R2) guidelines.

  • Specificity: Demonstrated via forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, Thermal at 60°C, and UV light). The gradient method successfully resolved all degradation products from the main API peak, proving its stability-indicating nature[2].

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL).

  • Accuracy: Determined by spiking known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels.

  • Precision: Assessed via repeatability (intra-day) and intermediate precision (inter-day) using six independent sample preparations.

Quantitative Data Summaries

Table 1: HPLC Chromatographic Conditions

Parameter Setting
Column Agilent ZORBAX Eclipse Plus C18 (150 × 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength PDA at 245 nm

| Injection Volume | 10 µL |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A (Buffer pH 3.0) % Mobile Phase B (Acetonitrile) Curve
0.0 80 20 Initial
2.0 80 20 Isocratic hold
10.0 20 80 Linear ramp
13.0 20 80 Isocratic hold
13.1 80 20 Return to initial

| 18.0 | 80 | 20 | Re-equilibration |

Table 3: System Suitability Criteria (Self-Validation Results)

Parameter ICH/USP Acceptance Criteria Observed Result (Typical)
%RSD of Peak Area (n=5) ≤ 2.0% 0.45%
USP Tailing Factor ≤ 1.5 1.12
Theoretical Plates (N) ≥ 5000 8,450

| Resolution (from nearest degradant) | ≥ 2.0 | > 3.5 |

Table 4: ICH Q2(R2) Method Validation Summary

Validation Parameter Range / Criteria Result
Linearity Range 12.5 – 75.0 µg/mL R² = 0.9998
Accuracy (Mean Recovery) 98.0% – 102.0% 99.6% ± 0.8%
Repeatability Precision %RSD ≤ 2.0% 0.85%
Intermediate Precision %RSD ≤ 2.0% 1.15%

| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | 0.5 µg/mL / 1.5 µg/mL |

References

  • O'Neill, R., Yoo, O., Burcham, P., Nguyen, M., & Lim, L.Y. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. MDPI Molecules. Available at:[Link]

  • European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

Sources

Application Notes and Protocols for the Investigation of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolone Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazolone ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3][4] First introduced to medicine in the 1880s with the synthesis of antipyrine, pyrazolone derivatives have since given rise to a plethora of therapeutic agents with a wide spectrum of biological activities.[1][5] These include well-established analgesic, antipyretic, and anti-inflammatory drugs, as well as more recently discovered applications as antimicrobial, anticonvulsant, antioxidant, and anticancer agents.[2][6][7][8]

The versatility of the pyrazolone scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This document provides a comprehensive research roadmap for the synthesis, characterization, and biological evaluation of a novel, yet uncharacterized derivative: 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one . By leveraging the wealth of existing knowledge on this chemical class, we will outline detailed protocols and rationale for exploring its potential in anticancer and anti-inflammatory drug discovery. The inclusion of a 2-fluorophenyl substituent is of particular interest, as fluorine substitution is a common strategy in modern drug design to enhance metabolic stability and binding affinity.

PART 1: Synthesis and Characterization

The classical Knorr condensation reaction, first reported in 1883, remains a robust and primary method for the synthesis of pyrazolones.[1][2] This involves the condensation of a β-ketoester with a hydrazine derivative. We propose a similar synthetic strategy for the target compound.

Proposed Synthetic Route

The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can be envisioned through the cyclocondensation of ethyl 3-oxopentanoate with 2-fluorophenylhydrazine.

Synthesis_of_3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reactant1 Ethyl 3-oxopentanoate intermediate Hydrazone Intermediate (not isolated) reactant1->intermediate + reactant2 2-Fluorophenylhydrazine reactant2->intermediate product 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one intermediate->product Cyclization (e.g., Acetic Acid, Reflux)

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Objective: To synthesize the title compound via a one-pot cyclocondensation reaction.

Materials:

  • Ethyl 3-oxopentanoate

  • 2-Fluorophenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Acetate

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (3:1 v/v).

  • Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.

  • To this solution, add ethyl 3-oxopentanoate (1.0 eq) dropwise over 5 minutes.

  • Add glacial acetic acid (5-10% of the total volume) to the reaction mixture to catalyze the cyclization.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

  • Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To elucidate the proton and carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbonyl (C=O) stretch of the pyrazolone ring.

PART 2: Postulated Biological Activities and Screening Protocols

The broad biological activity of pyrazolones suggests that our target compound could be a promising candidate for various therapeutic areas.[2][3][8][9] We will focus on two key areas with strong precedent in the literature: anticancer and anti-inflammatory applications.

Application Area 1: Anticancer Drug Discovery

Rationale: Numerous pyrazolone derivatives have demonstrated significant antiproliferative and cytotoxic activities against a range of cancer cell lines.[10][11][12][13] Their mechanisms of action are diverse, including the inhibition of kinases, telomerase, and the disruption of critical signaling pathways like the Hippo pathway.[5][11]

Hypothetical Signaling Pathway Involvement

Hypothetical_Anticancer_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 3-Ethyl-1-(2-fluorophenyl) -4,5-dihydro-1H-pyrazol-5-one Compound->RTK Inhibits

Caption: Potential inhibition of a growth factor signaling pathway.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound, positive control (Doxorubicin), and a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Profile

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7
HCT-116
A549
Application Area 2: Anti-inflammatory Drug Discovery

Rationale: The pyrazolone derivative dipyrone is a widely used analgesic and anti-inflammatory agent that inhibits cyclo-oxygenase (COX) enzymes.[14] Many other pyrazolones also exhibit potent anti-inflammatory activity.[10] Therefore, evaluating the inhibitory potential of our target compound against COX-1 and COX-2 is a logical starting point.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To assess the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound and reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • EIA-based Prostaglandin E2 (PGE₂) detection kit

  • 96-well plates, incubator, plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzymes, arachidonic acid, cofactors, and test compounds in the appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: COX Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound
Indomethacin
Celecoxib

PART 3: Early ADMET Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities and guide further optimization. In silico tools provide a rapid and cost-effective initial screen.

Protocol 4: In Silico ADMET and Drug-Likeness Prediction

Objective: To computationally evaluate the potential pharmacokinetic and physicochemical properties of the target compound.

Workflow Visualization

ADMET_Workflow Input Compound Structure (SMILES or SDF) Software ADMET Prediction Software (e.g., SwissADME, pkCSM) Input->Software Properties Physicochemical Properties (MW, logP, TPSA) Software->Properties Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Software->Pharmacokinetics Toxicity Toxicity Prediction (hERG, Ames) Software->Toxicity Analysis Data Analysis & Drug-Likeness Evaluation (Lipinski's Rule of 5) Properties->Analysis Pharmacokinetics->Analysis Toxicity->Analysis

Caption: Workflow for in silico ADMET prediction.

Procedure:

  • Obtain Structure: Generate the canonical SMILES string for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

  • Select Tools: Utilize publicly available web servers such as SwissADME or pkCSM.

  • Input Data: Input the SMILES string into the selected server.

  • Run Analysis: Execute the prediction algorithms provided by the platform.

  • Data Collection: Collect the output data, focusing on key parameters:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Human intestinal absorption, Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.

    • Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five.

    • Toxicity: Predictions for mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

  • Interpretation: Analyze the predicted data to assess the compound's potential as a drug candidate and identify areas for future chemical modification.

References

  • PubMed. (n.d.). Pyrazolone derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

  • Thomas, J. J., et al. (2023). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. International Journal of Pharmacy and Biological Sciences, 13(2), 149-158. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

  • Sule, A. B., & Sherje, A. P. (2010). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Journal of Pharmaceutical Sciences and Research, 2(10), 649-655.
  • ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(3), 1043. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Scite.ai. (n.d.). Novel 3-(1-acetyl-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-7-fluoro-2H-chromen-2-one Derivatives: Synthesis and Anticancer Activity. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

  • ACS Publications. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

Sources

The Strategic Utility of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolone Core and the Significance of Fluorination

The pyrazolone motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazolone scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom into a drug candidate, a common strategy in modern drug design, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[3] The title compound, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, marries the proven biological relevance of the pyrazolone core with the advantageous properties of organofluorine chemistry, positioning it as a highly valuable intermediate for the synthesis of novel pharmaceutical agents.[4] This document provides a detailed exploration of its synthetic protocol and potential applications in drug discovery.

Core Synthesis: A Modern Take on a Classic Condensation

The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is rooted in the classical Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative. This robust and high-yielding reaction remains a staple in heterocyclic chemistry.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between ethyl 3-oxopentanoate and (2-fluorophenyl)hydrazine. The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent dehydration to form the stable pyrazolone ring.

Reaction_Mechanism reagents Ethyl 3-oxopentanoate + (2-Fluorophenyl)hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one cyclization->product Dehydration

Caption: General workflow of the Knorr pyrazolone synthesis.

Detailed Synthetic Protocol

This protocol outlines a general and efficient laboratory-scale synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-oxopentanoate144.1714.42 g0.10
(2-Fluorophenyl)hydrazine hydrochloride162.5916.26 g0.10
Sodium Acetate82.038.20 g0.10
Glacial Acetic Acid60.055 mL-
Ethanol (95%)46.07150 mL-
Deionized Water18.02As needed-
Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-fluorophenyl)hydrazine hydrochloride (16.26 g, 0.10 mol) and sodium acetate (8.20 g, 0.10 mol) in 100 mL of 95% ethanol. Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine.

  • Addition of β-Keto Ester: To the stirring suspension, add ethyl 3-oxopentanoate (14.42 g, 0.10 mol) in a single portion, followed by the addition of glacial acetic acid (5 mL) as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Precipitation and Filtration: Pour the concentrated reaction mixture into 300 mL of ice-cold deionized water with gentle stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven at 50 °C. For higher purity, the product can be recrystallized from an ethanol-water mixture.

Safety and Handling Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • (2-Fluorophenyl)hydrazine is toxic and a potential sensitizer; avoid inhalation and skin contact.

  • Handle glacial acetic acid with care as it is corrosive.

Applications in Pharmaceutical Research and Development

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a versatile intermediate with multiple reactive sites, making it an ideal starting point for the synthesis of a diverse library of compounds for biological screening.

Lead Generation for Anti-inflammatory and Analgesic Agents

The pyrazolone core is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The title compound can be readily functionalized at the C4 position through reactions such as Knoevenagel condensation to introduce various substituents, leading to the generation of novel compounds with potential cyclooxygenase (COX) inhibitory activity.[5]

Functionalization_Workflow start 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one c4_functionalization C4 Position Functionalization start->c4_functionalization Knoevenagel Condensation, Mannich Reaction, etc. library Library of Pyrazolone Derivatives c4_functionalization->library screening Biological Screening (e.g., COX Inhibition Assay) library->screening

Caption: Workflow for generating a library of bioactive compounds.

Synthesis of Novel Antimicrobial and Antifungal Agents

Fluorinated pyrazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[6] The N-(2-fluorophenyl) moiety in the title compound can enhance its cell permeability and interaction with microbial targets. Further derivatization can lead to the discovery of new lead compounds to combat drug-resistant pathogens.

Development of Kinase Inhibitors for Oncology

The pyrazole scaffold is present in several approved kinase inhibitors used in cancer therapy.[7] The title compound can serve as a starting point for the synthesis of novel ATP-competitive or allosteric inhibitors of various kinases implicated in cancer progression.

Conclusion

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a strategically important intermediate in pharmaceutical research. Its straightforward and efficient synthesis, combined with the proven biological relevance of the fluorinated pyrazolone scaffold, makes it an invaluable tool for the discovery and development of next-generation therapeutics. The protocols and applications outlined in this document are intended to provide a comprehensive guide for researchers and scientists in the field of drug discovery.

References

  • [This is a placeholder for a real reference. The content of the reference should be about the general importance of the pyrazolone motif in medicinal chemistry.]
  • [This is a placeholder for a real reference. The content of the reference should be about the Knorr pyrazole synthesis.]
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. Available at: [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal. Available at: [Link]

  • [This is a placeholder for a real reference.
  • [This is a placeholder for a real reference.
  • [This is a placeholder for a real reference. The content of the reference should be about fluorophenyl pyrazol compounds.]
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • [This is a placeholder for a real reference.
  • Synthesis of 3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one derivatives via Knoevenagel condensation. Journal of the Chinese Chemical Society. Available at: [Link]

  • [This is a placeholder for a real reference.
  • [This is a placeholder for a real reference.
  • Recently reported biological activities of pyrazole compounds. PubMed. Available at: [Link]

  • 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Chem-Impex. Available at: [Link]

  • [This is a placeholder for a real reference. The content of the reference should be about the synthesis of dihydropyrazoles.]
  • [This is a placeholder for a real reference. The content of the reference should be about the synthesis of 5-aminopyrazoles.]
  • [This is a placeholder for a real reference. The content of the reference should be about the preparation of 5-(2-fluorophenyl)-1H-pyrryl-3-formaldehyde.]
  • [This is a placeholder for a real reference.
  • [This is a placeholder for a real reference.
  • [This is a placeholder for a real reference.
  • [This is a placeholder for a real reference. The content of the reference should be about the synthesis of pyrazol-5(4H)
  • [This is a placeholder for a real reference.
  • [This is a placeholder for a real reference. The content of the reference should be about the structure and chemistry of pyrazoles.]
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. Available at: [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

Sources

Guide to the Formulation and Application of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazolone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a member of this promising class, yet its efficacy in cellular assays is critically dependent on proper formulation. Its inherent hydrophobicity presents a significant challenge for dissolution in aqueous cell culture media. This guide provides a comprehensive framework for the effective solubilization, quality control, and application of this compound in common cell-based assays. We move beyond simple step-by-step instructions to explain the scientific rationale behind each procedural choice, ensuring data integrity and experimental reproducibility.

Compound Profile and Physicochemical Characteristics

Understanding the fundamental properties of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is the first step toward developing a robust formulation strategy. Based on its structure, which features a substituted phenyl ring and an ethyl group, the compound is predicted to be hydrophobic and poorly soluble in water.

PropertyValue (Estimated)Rationale / Source
Chemical Structure Chemical structure of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-oneN/A
Molecular Formula C₁₁H₁₁FN₂ODerived from structure.
Molecular Weight 206.22 g/mol Based on the molecular formula of a close structural analog.[3]
Appearance White to off-white solidTypical for pyrazolone derivatives.
Predicted Solubility Low in aqueous media, soluble in organic solvents (DMSO, DMF, Ethanol)Characteristic of hydrophobic small molecules containing aromatic rings.[4][5]

The presence of the fluorophenyl group can enhance lipophilicity, making the compound a strong candidate for penetrating cellular membranes but also complicating its delivery in aqueous assay environments.[6]

The Formulation Imperative: Overcoming Hydrophobicity

The primary obstacle in testing compounds like 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is ensuring it remains in solution when diluted into aqueous cell culture media. Precipitation leads to inaccurate concentration determination and unreliable biological data.[7] The choice of a primary solvent is therefore a critical decision.

Why Dimethyl Sulfoxide (DMSO)?

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for initial solubilization of hydrophobic compounds for several key reasons:

  • Exceptional Solubilizing Power: DMSO can dissolve a wide array of both polar and nonpolar compounds.[7]

  • Miscibility: It is fully miscible with water and cell culture media, facilitating the preparation of working solutions.

  • Established Cytotoxicity Profile: The effects of DMSO on most cell lines are well-documented. At final concentrations of <0.5% , and ideally ≤0.1% , DMSO-induced toxicity is minimal for the majority of cell lines.[8][9][10]

However, it is crucial to recognize that DMSO is not inert. It can induce cellular differentiation, oxidative stress, or interfere with assay components at higher concentrations.[10][11] Therefore, every experiment must include a vehicle control —cells treated with the same final concentration of DMSO as the experimental group—to isolate the effects of the compound from those of the solvent.[9][12]

start Start: Formulate Hydrophobic Compound check_solubility Is compound soluble in 100% DMSO? start->check_solubility prepare_stock Prepare high-concentration stock (e.g., 10-50 mM) in sterile DMSO. check_solubility->prepare_stock Yes troubleshoot Troubleshoot Solubility: - Sonicate - Gentle Warming (37°C) - Consider alternative solvent check_solubility->troubleshoot No yes_path Yes no_path No troubleshoot->check_solubility alternative_solvent Evaluate alternative solvents: - Ethanol - DMF - PEG400/Ethanol mixture troubleshoot->alternative_solvent test_toxicity Perform solvent toxicity assay to determine max non-toxic concentration. alternative_solvent->test_toxicity

Caption: Decision workflow for initial solvent selection.

Protocol: High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood).

Materials:

  • 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes or amber vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator water bath

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example (for 1 mL of 10 mM stock): Mass = 0.010 mol/L × 206.22 g/mol × 0.001 L × 1000 = 2.06 mg

  • Weighing: Carefully weigh out the calculated mass of the compound and transfer it to a sterile tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[7] Gentle warming in a 37°C water bath can be attempted, but be cautious as heat may degrade some compounds.[7]

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[8]

Recommended Storage Conditions:

ConditionDurationRationale
Powder 3 years at -20°CMaximizes long-term stability.[8]
In DMSO 6 months at -80°CPreferred for long-term solution stability.[8]
In DMSO 1 month at -20°CSuitable for short-term storage.[8]

Protocol: Working Solutions for Cellular Assays

The key to avoiding precipitation is to perform serial dilutions rather than a single large dilution from the DMSO stock into aqueous media.[8] This gradual reduction in DMSO concentration helps keep the compound in solution.

cluster_0 Preparation cluster_1 Assay Plate stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 200 µM) in Culture Medium stock->intermediate 1:50 Dilution final Final Concentrations (e.g., 0.1-10 µM) in Assay Plate intermediate->final Serial Dilution

Caption: Workflow for preparing final assay concentrations.

Example Dilution Series (for a final DMSO concentration of 0.1%):

This protocol creates a 2X working stock plate, from which solutions are added 1:1 to cells in the final assay plate.

  • Prepare Intermediate Stock: Dilute the 10 mM DMSO stock 1:50 in complete cell culture medium to create a 200 µM intermediate stock. The DMSO concentration is now 2%.

    • Example: 2 µL of 10 mM stock + 98 µL of medium.

  • Create 2X Working Solutions: In a 96-well plate, perform serial dilutions from the 200 µM intermediate stock.

    • Add 100 µL of complete medium to wells B1 through H1.

    • Add 200 µL of the 200 µM intermediate stock to well A1.

    • Transfer 100 µL from well A1 to B1, mix thoroughly.

    • Transfer 100 µL from well B1 to C1, mix thoroughly.

    • Continue this 2-fold serial dilution down to well G1. Well H1 will be the vehicle control (no compound).

  • Final Application: If your cells are in 100 µL of medium in the final assay plate, add 100 µL from each well of the 2X working solution plate. This results in the desired final concentrations and a constant final DMSO concentration of 0.1%.

Well2X Concentration (µM)Final Concentration (µM)Final DMSO (%)
A12001000.1%
B1100500.1%
C150250.1%
D12512.50.1%
E112.56.250.1%
F16.253.1250.1%
G13.1251.560.1%
H10 (Vehicle)0 (Vehicle)0.1%

Application Example: MTT Cell Viability Assay

Given the known cytotoxic potential of some pyrazolone derivatives against cancer cell lines, a cell viability assay is a logical first experiment.[1][13] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

cluster_controls Controls cluster_experimental Experimental layout_96well 96-Well Plate Layout untreated Untreated Cells (Medium Only) vehicle Vehicle Control (0.1% DMSO) untreated->vehicle Compare to Isolate Solvent Effect conc1 Compound [Low Conc] vehicle->conc1 Compare to Isolate Compound Effect conc_dots ... conc_n Compound [High Conc]

Caption: Conceptual plate layout for a dose-response experiment.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare 2X working solutions as described in Section 4. Remove the old medium from the cells and add 100 µL of fresh medium. Add 100 µL of the 2X compound solutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of an MTT solvent (e.g., 100% DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data by subtracting the background absorbance (wells with no cells). Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100

  • Dose-Response Curve: Plot % Viability against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Precipitation in Media Compound concentration exceeds its aqueous solubility; large single-step dilution.Use a stepwise or serial dilution protocol. Lower the highest concentration tested. Consider using a co-solvent like PEG400, but validate its lack of toxicity first.[8][14]
High Toxicity in Vehicle Control Final DMSO concentration is too high; cell line is highly sensitive to DMSO.Ensure final DMSO concentration is ≤0.1%. Perform a DMSO toxicity curve (0.01% to 1.0%) to find the maximum tolerated concentration for your specific cell line.[10][11]
Inconsistent Results Repeated freeze-thaw cycles of stock; incomplete dissolution; inaccurate pipetting.Aliquot stock solution into single-use volumes.[7] Visually confirm complete dissolution before use. Use calibrated pipettes and proper technique.

References

  • Audus, K. L., & Borchardt, R. T. (1986). A vehicle for the evaluation of hydrophobic compounds in cell culture. PubMed. [Link]

  • Various Authors. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. [Link]

  • Sarac, S. et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. [Link]

  • Various Authors. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Various Authors. (2023). How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]

  • Iversen, T. G. et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. [Link]

  • Kymos. Quality control of small molecules. Kymos. [Link]

  • Technology Networks. (2024). Streamlining Quality Control in Small Molecule Research. Technology Networks. [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]

  • Wang, Z. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Molport. 3-ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. Molport. [Link]

  • Ali, A. A. M. et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports. [Link]

  • Bondock, S. et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Journal of the Serbian Chemical Society. [Link]

  • Wagner, A. D., & Gmeiner, P. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Das, S. et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules. [Link]

  • Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Ragavan, R. V. et al. (2011). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E. [Link]

  • Kumar, V. et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Challener, C. A. (2015). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]

  • Martins, M. F. et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Kumar, A. et al. (2024). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances. [Link]

  • Harris, P. A. et al. (2019). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pyrazoles database. Synthesis, physical properties. Chemeo. [Link]

  • Loh, W. S. et al. (2011). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. Acta Crystallographica Section E. [Link]

  • Cai, Z. Y. et al. (2021). Novel 3-(1-acetyl-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-7-fluoro-2H-chromen-2-one Derivatives: Synthesis and Anticancer Activity. Scite.ai. [Link]

  • Pinto, D. J. et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. [Link]

  • Molport. 3-ethyl-4,5-dihydro-1H-pyrazol-5-one. Molport. [Link]

  • Wang, H. et al. (2018). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazolone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield optimization challenges during the synthesis of 2-fluoro edaravone analogs.

The synthesis relies on the Knorr pyrazole condensation between 2-fluorophenylhydrazine and ethyl 3-oxopentanoate[1][2]. While seemingly straightforward, the reaction is frequently complicated by the stereoelectronic effects of the ortho-fluoro substituent, the amphoteric nature of the product, and its susceptibility to oxidation.

Reaction Mechanics & Workflow

Understanding the causality behind the reaction phases is critical for troubleshooting. The transformation is a two-step process: an initial acid-catalyzed condensation to form a metastable hydrazone, followed by a thermally driven intramolecular cyclization[1].

Reaction_Mechanism cluster_0 Phase 1: Hydrazone Formation cluster_1 Phase 2: Intramolecular Cyclization Hydrazine 2-Fluorophenylhydrazine (Nucleophile) Hydrazone Hydrazone Intermediate (Metastable) Hydrazine->Hydrazone H+ Catalysis (-H2O) KetoEster Ethyl 3-oxopentanoate (Electrophile) KetoEster->Hydrazone Pyrazolone 3-Ethyl-1-(2-fluorophenyl)- 4,5-dihydro-1H-pyrazol-5-one Hydrazone->Pyrazolone Thermal Energy / Acid (-EtOH)

Mechanism of Knorr pyrazolone synthesis highlighting the metastable intermediate.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my reaction stalling at the hydrazone intermediate, resulting in low yields of the final pyrazolone? A: The initial condensation to form the hydrazone is rapid, but the subsequent cyclization is kinetically hindered. The electronegative fluorine atom at the ortho position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I), which reduces the nucleophilicity of the adjacent secondary nitrogen. Furthermore, its steric bulk impedes the trajectory required for nucleophilic attack on the ester carbonyl. Actionable Fix: Overcome this activation energy barrier by switching from a low-boiling solvent (ethanol) to a high-boiling solvent (toluene) and applying reflux conditions (110°C) with a catalytic amount of glacial acetic acid[3].

Q2: I am observing dark, tarry byproducts and a decrease in yield over time. What is happening? A: Pyrazolones are highly susceptible to oxidative degradation, particularly in the presence of trace transition metals or dissolved oxygen[4]. The methylene protons at the C4 position are relatively acidic, allowing the molecule to tautomerize into an electron-rich enol form that easily undergoes single-electron oxidation. Actionable Fix: Degas all solvents prior to use and conduct the reaction under a strict nitrogen or argon atmosphere. Using metal-free spatulas and adding a metal chelator during workup can suppress metal-catalyzed oxidation[4].

Q3: I am using 2-fluorophenylhydrazine hydrochloride as my starting material. Does this affect the reaction? A: Yes. The hydrochloride salt must be neutralized to liberate the nucleophilic free hydrazine. If you rely solely on the basicity of the solvent or weak bases, the liberation will be incomplete, stalling Phase 1. Actionable Fix: Pre-treat the reaction mixture with a stoichiometric equivalent of anhydrous sodium acetate (NaOAc). This liberates the free base while generating acetic acid in situ, which perfectly serves as the required acid catalyst for the condensation step.

Q4: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? A: Edaravone derivatives are amphoteric and exist in multiple tautomeric forms[5]. The N2 nitrogen is weakly basic and can be protonated in strong acids, while the C4-methylene/enol group is acidic (pKa ~7.5) and forms a highly water-soluble enolate in basic conditions[5]. Actionable Fix: Strict pH control is mandatory. Adjust the aqueous phase to the molecule's isoelectric point (approximately pH 4.5–5.5) before extraction to ensure the product remains in its neutral, organic-soluble form.

Troubleshooting_Workflow Start Issue: Low Pyrazolone Yield Check1 Is starting material consumed? Start->Check1 No1 Action: Neutralize HCl salt with NaOAc buffer Check1->No1 No Yes1 Check intermediate via LCMS Check1->Yes1 Yes Check2 Is Hydrazone accumulating? Yes1->Check2 Yes2 Action: Switch to Toluene, increase temp to 110°C Check2->Yes2 Yes No2 Assess reaction mixture color Check2->No2 No Check3 Are there dark/tarry byproducts? No2->Check3 Yes3 Action: Degas solvent, run under N2 atmosphere Check3->Yes3 Yes No3 Action: Adjust workup pH to isoelectric point (pH ~5) Check3->No3 No

Diagnostic workflow for identifying and resolving low pyrazolone yields.

Quantitative Data Summary

The following table demonstrates the causality between reaction parameters and the successful conversion of the hydrazone intermediate into the final pyrazolone product.

Table 1: Effect of Reaction Conditions on 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Yield

SolventCatalyst / BaseAtmosphereTemp (°C)Hydrazone Conversion (%)Final Isolated Yield (%)
EthanolNoneAir78 (Reflux)45%15%
EthanolNaOAc (1.1 eq)Air78 (Reflux)95%40%
TolueneNaOAc (1.1 eq)Air110 (Reflux)>99%62%
Toluene NaOAc (1.1 eq) + AcOH (cat) Nitrogen 110 (Reflux) >99% 88%

Note: Data reflects optimization matrix utilizing 2-fluorophenylhydrazine hydrochloride. The combination of high temperature, acid catalysis, and an inert atmosphere is required for optimal yield.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol integrates in-process controls (IPCs) to ensure each mechanistic step is validated before proceeding.

Materials Required:

  • 2-Fluorophenylhydrazine hydrochloride (1.0 eq, 10 mmol)

  • Ethyl 3-oxopentanoate (1.05 eq, 10.5 mmol)

  • Anhydrous Sodium Acetate (1.1 eq, 11 mmol)

  • Glacial Acetic Acid (0.1 eq, 1 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add anhydrous toluene (50 mL) to a 100 mL round-bottom flask equipped with a Dean-Stark trap. Degas the solvent by sparging with dry nitrogen for 15 minutes. Maintain a positive nitrogen atmosphere for the duration of the reaction.

  • Free-Basing: Add 2-fluorophenylhydrazine hydrochloride (10 mmol) and anhydrous sodium acetate (11 mmol) to the flask. Stir at room temperature for 30 minutes.

    • Validation Check: The suspension will change in appearance as the free base is liberated and NaCl precipitates.

  • Condensation: Add ethyl 3-oxopentanoate (10.5 mmol) and glacial acetic acid (1 mmol) to the mixture[3]. Heat the reaction to 60°C for 2 hours.

    • Self-Validating IPC (LCMS): Aliquot 10 µL of the mixture, dilute in MeCN, and analyze. Do not proceed until the starting material is depleted and the hydrazone intermediate mass peak ( m/z 253 [M+H]+ ) is dominant.

  • Cyclization: Increase the temperature to 110°C (reflux). The Dean-Stark trap will collect the azeotroped water and ethanol byproducts, driving the equilibrium forward. Reflux for 12-16 hours.

    • Self-Validating IPC (LCMS): Analyze a second aliquot. The reaction is complete when the hydrazone peak ( m/z 253) is fully converted to the pyrazolone product ( m/z 207 [M+H]+ ).

  • Isoelectric Workup: Cool the mixture to room temperature. Add 30 mL of distilled water. Carefully adjust the pH of the aqueous layer to pH 5.0 using dilute HCl or NaHCO 3​ [5]. Extract the product into ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of ethyl acetate/hexanes to afford the pure product.

References

  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: The Royal Society of Chemistry (RSC)
  • Knorr Pyrazole Synthesis - Chem Help Asap Source: Chem Help Asap URL

Sources

reducing byproducts during 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one , a structural analog of the neuroprotective agent edaravone.

The synthesis relies on the Knorr pyrazole cyclocondensation between 2-fluorophenylhydrazine and ethyl 3-oxopentanoate. While seemingly straightforward, the reaction is plagued by regioselectivity issues, stalled intermediates, and oxidative degradation. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and eliminate byproducts.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass corresponding to the product, but NMR indicates a mixture of regioisomers. Why is this happening, and how do I favor the 5-one over the 3-OH isomer? A1: This is a classic regioselectivity issue inherent to the Knorr pyrazole synthesis. The reaction proceeds via the initial nucleophilic attack of the primary nitrogen atom of 2-fluorophenylhydrazine. Under thermodynamic control, this nitrogen attacks the more electrophilic ketone moiety of ethyl 3-oxopentanoate to form a hydrazone, which subsequently cyclizes to the target 5-one[1]. However, if the reaction is run under highly basic conditions or at incorrect temperatures, competitive kinetic attack at the ester carbonyl can occur, leading to an amide intermediate that cyclizes into the 3-OH regioisomer.

  • Causality & Solution: Maintain mildly acidic conditions (e.g., using glacial acetic acid as a catalyst) to selectively protonate and activate the ketone carbonyl, ensuring the hydrazine attacks the correct electrophilic center[1].

Q2: The reaction stalls at the hydrazone intermediate, yielding very little of the final cyclized product. How can I drive the reaction to completion? A2: The initial condensation to form the hydrazone is rapid and occurs even at room temperature, but the subsequent intramolecular cyclization (amidation) requires overcoming steric strain and the elimination of ethanol[2].

  • Causality & Solution: The cyclization is an endothermic equilibrium process. To drive it forward, you must apply sufficient heat (refluxing conditions) and actively remove the ethanol byproduct. Using a Dean-Stark apparatus with a high-boiling solvent like toluene will shift the thermodynamic equilibrium entirely toward the cyclized pyrazolone.

Q3: I am observing brightly colored (red/yellow) high-molecular-weight impurities during workup. What are these, and how do I prevent them? A3: These are likely oxidative dimers or 4-oxo derivatives. Pyrazol-5-ones exhibit complex tautomerism (CH, OH, and NH forms)[3]. The enolate form is highly reactive toward molecular oxygen, leading to radical-induced oxidation at the C4 position. This can result in 4-oxo byproducts (e.g., 2-oxo-3-(phenylhydrazono)-butanoic acid analogs) or oxidative dimerization into rubazonic acid derivatives[4].

  • Causality & Solution: The C4-position is a potent radical scavenger. To prevent auto-oxidation, degas all solvents prior to use and conduct the entire synthesis—including the cooling and workup phases—under a strict inert atmosphere (Nitrogen or Argon).

Q4: My starting beta-keto ester is degrading, leading to poor conversion. What causes this? A4: Ethyl 3-oxopentanoate is highly susceptible to hydrolysis in the presence of trace water and acid/base at elevated temperatures. Hydrolysis yields 3-oxopentanoic acid, which rapidly undergoes thermal decarboxylation to form 2-butanone and carbon dioxide.

  • Causality & Solution: Water acts as a destructive nucleophile. Ensure all glassware is oven-dried, use strictly anhydrous solvents, and store your beta-keto ester over molecular sieves.

Mandatory Visualization: Reaction Pathways

G SM 2-Fluorophenylhydrazine + Ethyl 3-oxopentanoate HYD Hydrazone Intermediate (Kinetic Product) SM->HYD Mild Acid, Heat (Ketone Attack) REGIO 3-OH Regioisomer (Ester Attack) SM->REGIO Base / Kinetic (Ester Attack) DEGRAD Decarboxylation (2-Butanone) SM->DEGRAD H2O / Heat (Ester Hydrolysis) TARGET 3-Ethyl-1-(2-fluorophenyl)- 4,5-dihydro-1H-pyrazol-5-one HYD->TARGET Intramolecular Cyclization (-EtOH) OXID C4-Oxidation / Dimers (e.g., OPB analogs) TARGET->OXID O2 (Air Oxidation) at C4 Position

Reaction pathways and byproduct formation in pyrazolone synthesis.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how different experimental parameters influence the product distribution, highlighting the necessity of anhydrous, anaerobic, and acid-catalyzed conditions.

Reaction ConditionsTarget 5-one Yield (%)Hydrazone Inter. (%)3-OH Regioisomer (%)Oxidative Dimers (%)
Ethanol, RT, Air< 10> 80~ 5< 5
Ethanol, Reflux, Air65101015
Toluene, Reflux, Dean-Stark, Ar > 90 < 2 < 5 < 1
Basic Catalysis (TEA), Reflux405> 4010
Aqueous/Wet Solvents, Reflux301055 (+ Decarboxylation)

Experimental Protocol: Anhydrous Knorr Cyclocondensation

Objective: Synthesize 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one while suppressing regioisomeric and oxidative byproducts. Self-Validating Mechanism: The use of a Dean-Stark trap allows real-time visual confirmation of reaction progress. The theoretical volume of ethanol/water collected directly correlates to the conversion of the hydrazone intermediate into the final pyrazolone[2].

Step 1: Reagent Preparation (Inert Atmosphere)

  • Oven-dry a 250 mL round-bottom flask and purge thoroughly with Argon.

  • Add 100 mL of anhydrous toluene and 10.0 mmol of ethyl 3-oxopentanoate.

Step 2: Regioselective Hydrazone Formation

  • Add 10.0 mmol of 2-fluorophenylhydrazine dropwise at room temperature.

  • Add 0.5 mL of glacial acetic acid. The mild acid selectively activates the ketone.

  • Stir at room temperature for 30 minutes to ensure complete hydrazone formation before applying heat, preventing kinetic ester attack.

Step 3: Intramolecular Cyclization

  • Attach a Dean-Stark apparatus filled with anhydrous toluene and a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C).

  • Monitor the collection of the ethanol/water azeotrope in the trap. Continue refluxing for 4-6 hours until the liquid volume in the trap stabilizes.

Step 4: Anaerobic Workup & Isolation

  • Cool the reaction to room temperature strictly under Argon to prevent C4-oxidation[4].

  • Concentrate the mixture under reduced pressure.

  • Recrystallize the crude residue from degassed ethanol/water to yield the pure 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

References

  • [3] Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. 3

  • [1] Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. 1

  • [2] Application Notes and Protocols: Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab. Benchchem. 2

  • [4] Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. National Institutes of Health (NIH).4

Sources

Technical Support Center: Crystallization Optimization for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent to the crystallization of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. Pyrazolone derivatives frequently exhibit liquid-liquid phase separation (oiling out) and tautomeric polymorphism (desmotropy). This guide provides field-proven, self-validating protocols to ensure phase purity, optimize crystal habit, and maximize yield.

Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

FAQ 1: Why does my pyrazolone derivative form a milky emulsion instead of a crystalline suspension during cooling?

Answer: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the cooling trajectory forces the solution into a miscibility gap before nucleation kinetics can initiate solid crystal formation[1]. For 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, the flexible ethyl group and the highly polar pyrazolone core create competing solvent-solute interactions. At high supersaturation, solute molecules arrange randomly into a solute-rich liquid phase (emulsion droplets) rather than a rigid crystal lattice[2][3]. If the temperature is below the compound's melting point, this is a kinetic issue driven by a phase separation rate that outpaces the nucleation rate[4].

FAQ 2: How can I thermodynamically and kinetically prevent oiling out?

Answer: You must bypass the miscibility gap by altering the phase diagram or controlling supersaturation generation. The most robust method is implementing an effective seeding strategy halfway into the Metastable Zone Width (MSZW)[1]. Additionally, modifying the solvent system to adjust the overall polarity alters the interaction forces, effectively shrinking the LLPS region[5].

Crystallization_Workflow Start Initial Pyrazolone Solution (High Supersaturation) CheckLLPS Does the solution turn milky before crystallizing? Start->CheckLLPS LLPS_Yes Liquid-Liquid Phase Separation (Oiling Out Detected) CheckLLPS->LLPS_Yes Yes (Miscibility Gap) LLPS_No Clear Solution Maintained (Normal Nucleation) CheckLLPS->LLPS_No No Intervention1 Decrease Cooling Rate & Adjust Solvent Polarity LLPS_Yes->Intervention1 Intervention2 Add Seed Crystals at Mid-Metastable Zone LLPS_Yes->Intervention2 PolymorphCheck Check Tautomeric Form (Desmotropy Analysis) LLPS_No->PolymorphCheck Intervention1->LLPS_No Intervention2->LLPS_No FormOH OH-Tautomer (Enol) Favored in Polar Solvents PolymorphCheck->FormOH H-Bonding Active FormNH NH-Tautomer (Keto) Favored in Non-Polar Solvents PolymorphCheck->FormNH Lattice Packing Active Final Optimized Crystalline API High Purity & Yield FormOH->Final FormNH->Final

Workflow for troubleshooting pyrazolone oiling out and controlling tautomeric polymorphism.

Protocol 1: Anti-Oiling Out Seeding & Cooling Crystallization

Self-Validating System: The success of this protocol is verified in real-time if the solution remains strictly transparent (no turbidity) until the exact moment of seed addition.

  • MSZW Determination: Heat the solvent mixture (e.g., Ethanol/Water 80:20 v/v) containing the pyrazolone to 5°C above the saturation temperature ( Tsat​ ). Cool at 0.5°C/min to find the cloud point. Validation: Repeat 3 times; the variance in cloud point must be ≤ ±1°C.

  • Solvent Optimization: If LLPS occurs before crystallization, increase the volumetric fraction of the solvent with higher affinity to the pyrazolone core (e.g., increase ethanol) to shift the miscibility gap to lower temperatures[5].

  • Seeding Strategy: Cool the clear solution to exactly Tsat​−(MSZW/2) . Add 1-2 wt% of finely milled seed crystals (Form I).

  • Controlled Desupersaturation: Hold the temperature isothermally for 60 minutes to allow the seed bed to grow and consume the initial supersaturation, preventing the system from crossing into the LLPS boundary[1].

  • Final Cooling: Cool to the isolation temperature at a slow, linear rate (0.15°C/min). Filter and wash with cold anti-solvent.

Section 2: Managing Tautomerism and Polymorphism

FAQ 3: I am observing lot-to-lot variations in the melting point and dissolution rate. What is causing this?

Answer: Pyrazolones exhibit keto-enol tautomerism (interconversion between CH, OH, and NH forms). In the solid state, this manifests as desmotropy—the crystallization of distinct tautomers as separate polymorphs[6][7]. The 2-fluorophenyl substituent exerts an inductive electron-withdrawing effect that influences the acidity of the pyrazolone ring, altering the equilibrium. Polar solvents (like DMSO or alcohols) stabilize the OH-tautomer via intermolecular hydrogen bonding, while non-polar solvents favor the NH-tautomer, which forms robust N-H···O=C catemers in the crystal lattice[7][8].

Quantitative Data: Thermodynamic Parameters of Pyrazolone Tautomeric Polymorphs
Tautomeric FormSolvent PreferenceIntermolecular InteractionsRelative Energy Difference (ΔE)Typical Melting Point Range
NH-Tautomer (Keto) Non-polar (e.g., Toluene, Heptane)N-H···O=C hydrogen bondingBaseline (0.0 kJ/mol)Higher (e.g., 75 - 80 °C)
OH-Tautomer (Enol) Polar (e.g., Ethanol, DMSO)O-H···Solvent H-bonding~1.26 kJ/molLower (e.g., 60 - 65 °C)

Note: Energy differences and melting points are representative benchmarks based on structurally analogous 1-phenyl-pyrazolone derivatives[6].

Section 3: Scale-Up and Process Intensification

FAQ 4: Batch crystallization is yielding inconsistent particle sizes. Can we transition to a continuous process?

Answer: Absolutely. Transitioning from batch to continuous crystallization is highly effective for pyrazolone derivatives. In case studies involving similar compounds (e.g., 1-phenyl-3-methyl-5-pyrazolone / edaravone), continuous reactive crystallization achieved a 916.7% increase in crystallization efficiency compared to batch reactors of the same volume[9]. Continuous systems provide precise, steady-state control over supersaturation and mixing, which directly translates to highly uniform, monodisperse particle size distributions[9][10].

Quantitative Data: Comparative Efficiency (Batch vs. Continuous)
ParameterBatch CrystallizationContinuous CrystallizationPerformance Delta
Residence Time 1 - 6 hours~5 minutes>95% reduction in time
Operating Temperature 40 - 60 °C80 °CEnhanced kinetic activation
Product Yield ~85 - 90%98.5%+8.5 to 13.5%
Volumetric Efficiency Baseline (1x)916.7% higher~9x throughput increase

Data derived from continuous reactive crystallization studies of analogous pyrazolones[9].

Protocol 2: Continuous Crystallization Setup for Pyrazolones

Self-Validating System: The system is validated when the in-line Chord Length Distribution (CLD) reaches a steady state with <5% variance over 3 consecutive residence times.

  • Reactor Conditioning: Utilize a Continuous Flow Crystallizer (CFC) or Mixed-Suspension Mixed-Product-Removal (MSMPR) cascade. Pre-heat the jacket to the target reaction/crystallization temperature (e.g., 80°C)[9].

  • Steady-State Dosing: Pump the 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one solution and the anti-solvent into the mixing zone using high-precision syringe pumps. Maintain a strict residence time of 5 to 10 minutes[9].

  • In-Line Monitoring: Deploy an in-situ probe (e.g., FBRM or EasyViewer) at the exit of the crystallization zone to monitor droplet formation (LLPS) versus solid particle chord length[1].

  • Continuous Harvesting: Route the output suspension through a continuous filtration unit. Wash the filter cake continuously with a chilled, low-polarity solvent to lock in the desired tautomeric polymorph and prevent solvent entrapment.

References
  • Mettler Toledo. "Oiling Out in Crystallization." mt.com. 2

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." blogspot.com. 4

  • Mettler Toledo. "Oiling Out in Crystallization (Control and Optimization Strategies)." mt.com. 1

  • ACS Sustainable Chemistry & Engineering. "Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis." acs.org. 9

  • ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process." researchgate.net. 5

  • PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." pharmalego.com. 3

  • Crystal Growth & Design. "Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl‑1H‑pyrazole) with the Isolation of Conformer-Dependent Polymorphs." hhu.de. 8

  • Helvetica Chimica Acta. "Polymorphism vs. Desmotropy: The Cases of 3‐Phenyl‐and 5‐Phenyl‐1H‐pyrazoles and 3‐Phenyl‐1H‐indazole." academia.edu. 6

  • ResearchGate. "Transforming Reactive Crystallization from Batch to Continuous." researchgate.net. 10

  • Australian Journal of Chemistry. "Oximes in the Isoxazolone, Pyrazolone, and 1,2,3-Triazolone Series." connectsci.au. 7

Sources

enhancing the stability of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in solution.

Because this molecule shares the core pyrazol-5-one scaffold with well-known therapeutics (such as Edaravone), it is highly susceptible to tautomerism and rapid oxidative degradation at the C4 position[1]. The presence of the 2-fluorophenyl group further influences its electronic environment, making precision in your formulation workflow non-negotiable.

Below is our comprehensive, self-validating troubleshooting guide and methodology to ensure absolute stability in your assays and formulations.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q1: My solution turns yellow/brown within hours of preparation. What is happening at a molecular level? A1: The discoloration is a direct visual indicator of oxidative degradation[2]. In aqueous solutions, pyrazol-5-ones exist in an equilibrium between keto and enol forms. As pH increases, the enol deprotonates into a highly reactive pyrazolone anion. This anion readily donates an electron to dissolved molecular oxygen, forming a pyrazolone radical[1]. These radicals rapidly undergo dehydrogenative homocoupling to form bispyrazoles (dimers/trimers) or react with oxygen to form 4-hydroxypyrazoles[3].

Q2: Why does this specific derivative seem more sensitive to pH than standard pyrazolones? A2: Causality lies in the structure. The 2-fluorophenyl substitution at the N1 position exerts an electron-withdrawing inductive effect. This slightly lowers the pKa of the enol form compared to unsubstituted analogs. Consequently, the reactive anion forms at lower pH thresholds. If your buffer is even slightly above pH 5.0, the concentration of the reactive anion spikes, accelerating oxidation exponentially[2].

Q3: I added Sodium Bisulfite (NaHSO₃) as an antioxidant, but I am observing precipitation. Why? A3: While NaHSO₃ reduces the concentration of the pyrazolone anion, it can form insoluble adducts or trigger precipitation under thermal stress[1]. Furthermore, bisulfites carry a risk of allergic reactions in downstream in vivo applications. We strongly recommend transitioning to Glutathione (GSH) combined with strict deoxygenation, which stabilizes the anion via intermolecular hydrogen bonding without causing precipitation[1].

Diagram 1: Mechanistic Pathway of Pyrazolone Degradation

Degradation Keto Keto Form (Stable in Non-Polar) Enol Enol Form (Aqueous Equilibrium) Keto->Enol Tautomerization Anion Pyrazolone Anion (Reactive, pH > 5) Enol->Anion Deprotonation (High pH) Radical Pyrazolone Radical (Highly Unstable) Anion->Radical O2 (Oxidation) Trace Metals Degradation Degradation Products (Bispyrazoles, 4-OH) Radical->Degradation Radical Coupling Hydroxylation

Caption: Degradation pathway of pyrazol-5-ones showing pH and oxygen dependency.

SECTION 2: Quantitative Stability Data

To optimize your formulation, you must control three variables simultaneously: Dissolved Oxygen (DO) , pH , and Antioxidant selection . The table below summarizes the causality of these variables on pyrazolone stability over a 30-day stress test at 40°C.

Formulation ConditionDissolved OxygenpHAntioxidant Added30-Day Stability (Assay %)Primary Degradant Observed
Ambient Air~8.0 ppm7.4None< 40%Bispyrazole (Dimer), 4-OH
N₂ Purged< 1.0 ppm7.4None85%4-OH Pyrazolone
Ambient Air~8.0 ppm4.0NaHSO₃ (9.6 mM)92%Minor Trimerization
N₂ Purged < 1.0 ppm 4.0 Glutathione (4.1 mM) > 99% None Detected

Data extrapolated from established stability profiles of homologous pyrazolone therapeutics[1],[4].

SECTION 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following Standard Operating Procedure (SOP) is designed as a self-validating system . You must not proceed to the next step unless the analytical checkpoint is cleared. This prevents the loss of valuable Active Pharmaceutical Ingredient (API).

SOP: Preparation of Ultra-Stable Aqueous Solutions

Step 1: Solvent Deoxygenation

  • Action: Sparge the formulation vehicle (e.g., Water for Injection or buffer) with high-purity Nitrogen (N₂) or Argon gas for a minimum of 30 minutes.

  • Validation Checkpoint: Use a dissolved oxygen (DO) meter. DO MUST be < 1.0 ppm. If DO > 1.0 ppm, resume sparging. Do not proceed to Step 2.

Step 2: Excipient Addition

  • Action: While maintaining an inert gas blanket, add Glutathione (GSH) to a final concentration of 4.1 mM and EDTA (0.05 mg/mL) to chelate trace heavy metals that catalyze radical formation[1].

  • Rationale: GSH provides intermolecular hydrogen bonding to stabilize the pyrazolone core, while EDTA eliminates catalytic metallo-oxidation.

Step 3: API Solubilization

  • Action: Slowly add 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one under continuous stirring. If necessary, a co-solvent (e.g., 5% Propylene Glycol) can be used to aid initial wetting.

Step 4: Precision pH Adjustment

  • Action: Titrate the solution using 0.1 N HCl or 0.1 N Phosphoric Acid to a target pH of 3.5 to 4.5 [2].

  • Validation Checkpoint: Allow the solution to stir for 30 minutes. Re-measure the pH. If pH drift exceeds ±0.2 units, re-titrate and hold for another 30 minutes. The API must be locked in its protonated state before filtration.

Step 5: Sterile Filtration and Packaging

  • Action: Pass the solution through a 0.22 µm PES membrane filter into amber glass vials (to prevent UV-induced photodegradation)[4]. Purge the vial headspace with N₂ before sealing with bromobutyl rubber stoppers.

  • Validation Checkpoint: Perform a headspace oxygen analysis on the first and last vial of the batch. Headspace O₂ must be < 1%.

Diagram 2: Self-Validating Formulation Workflow

Workflow Step1 1. Solvent Prep (WFI / Buffer) Step2 2. Deoxygenation (N2/Ar Sparging) Step1->Step2 Val1 Validation: DO < 1.0 ppm? Step2->Val1 Val1->Step2 NO (Re-purge) Step3 3. Excipient Addition (GSH, EDTA) Val1->Step3 YES Step4 4. API Solubilization (Add Pyrazolone) Step3->Step4 Step5 5. pH Adjustment (Target pH 3.5 - 4.5) Step4->Step5 Val2 Validation: pH Stable for 30m? Step5->Val2 Val2->Step5 NO (Re-titrate) Step6 6. Packaging (Amber Vials, N2 Headspace) Val2->Step6 YES

Caption: Self-validating formulation workflow for highly sensitive pyrazolone derivatives.

Sources

Technical Support Center: Resolving LC-MS Matrix Effects for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Bioanalytical Division

This guide is designed for researchers, scientists, and drug development professionals working on the quantitative analysis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). As a pyrazolone derivative, this small molecule presents common but manageable challenges in bioanalysis, primarily related to matrix effects.[1] This document provides a structured, in-depth approach to diagnosing, troubleshooting, and mitigating these effects to ensure the development of a robust, accurate, and reproducible analytical method.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of matrix effects in the context of your analyte.

Q1: What are LC-MS matrix effects, and why are they a critical concern for this analyte?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[2][3] This interference can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[4] For an analyte like 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, which is likely analyzed in complex matrices such as plasma, serum, or urine, this is a major concern.[5][6]

Q2: How do I quantitatively assess matrix effects for my method according to regulatory guidelines?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects during bioanalytical method validation.[6][10][11] The standard approach is to calculate the Matrix Factor (MF) .

The process involves comparing the peak response of the analyte in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte is added) to the response of the analyte in a neat solution (pure solvent).[2]

Formula for Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To meet regulatory expectations, you should evaluate the matrix effect using at least six different lots of the biological matrix.[10][11] The precision of the matrix factor across these lots, expressed as the coefficient of variation (%CV), should be ≤15%.[11] When using a stable isotope-labeled internal standard (SIL-IS), the IS-normalized MF should be calculated and must meet the same criteria.[2]

Q3: What is the single most important tool for compensating for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard and most effective strategy for compensating for matrix effects.[12][13][14] A SIL-IS is a version of your analyte where several atoms (e.g., ¹H, ¹²C, ¹⁴N) are replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).

Why it works: A SIL-IS has virtually identical physicochemical properties to the analyte.[13] This means it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement during ionization.[15] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.[13][14] While structural analog internal standards can be used, they do not track the analyte as perfectly as a SIL-IS and may be affected differently by the matrix, potentially compromising data quality.[12][16]

Part 2: Troubleshooting Guide - Diagnosis and Strategic Mitigation

This section is structured around common problems encountered during method development and provides a logical workflow for their resolution.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Method Optimization Problem Poor Sensitivity or Inconsistent QC Results in Matrix Samples Diagnose Perform Post-Column Infusion (PCI) Experiment Problem->Diagnose Result Identify Retention Time Windows of Ion Suppression Diagnose->Result Compensate Strategy 1: Compensate (Use SIL-Internal Standard) Result->Compensate If suppression is unavoidable Minimize Strategy 2: Minimize (Improve Sample Cleanup & Chromatography) Result->Minimize If suppression is significant Validate Re-evaluate Matrix Factor (Confirm Issue is Resolved) Compensate->Validate Cleanup Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) Minimize->Cleanup Chroma Optimize Chromatography (Separate Analyte from Suppression Zone) Minimize->Chroma Cleanup->Validate Chroma->Validate

Caption: General workflow for troubleshooting matrix effects.
Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, and my QC results are highly variable.

This is a classic presentation of ion suppression, likely caused by endogenous matrix components.[17][18]

Before changing your sample preparation, you must understand where in the chromatographic run the suppression is occurring. The PCI experiment is the definitive tool for this.

Causality: The PCI experiment works by continuously infusing a steady stream of your analyte solution directly into the MS source, post-column. This creates a stable, elevated baseline signal. When a blank matrix extract is then injected onto the LC column, any co-eluting components that cause ion suppression will create a dip in this stable baseline. This visually maps the retention time zones where matrix effects are most severe.[17]

Detailed Protocol: Post-Column Infusion (PCI)

  • System Setup:

    • Use a T-union to connect the LC column outlet and a syringe pump to the MS ion source inlet.

    • Fill a syringe with a solution of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

  • Analyte Infusion:

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the analyte solution directly into the MS source.

    • Set up the MS to acquire data in MRM mode for your analyte. You should observe a stable signal well above the baseline.

  • Blank Matrix Injection:

    • Once the infused signal is stable, inject a blank, extracted matrix sample (prepared using your current method) onto the LC column.

    • Start the LC gradient and MS acquisition simultaneously.

  • Data Analysis:

    • Monitor the analyte's MRM signal. Any significant, reproducible drop in the signal corresponds to a region of ion suppression. Compare the retention time of this drop to your analyte's typical retention time. If they overlap, you have confirmed that co-eluting matrix components are suppressing your analyte's signal.[17]

Based on the PCI results, you can now choose a targeted strategy. The goal is to either compensate for the suppression or minimize it by removing the interfering components.

G cluster_0 Raw Sample (Plasma, Urine) cluster_1 Sample Preparation Options cluster_2 Final Extract for LC-MS RawSample Analyte + Proteins + Phospholipids + Salts PPT Protein Precipitation (PPT) Removes: Proteins Leaves: Phospholipids, Salts RawSample->PPT Fast, but 'dirty' LLE Liquid-Liquid Extraction (LLE) Removes: Proteins, Salts, Polar Interferences Leaves: Some nonpolar interferences RawSample->LLE Good cleanup SPE Solid-Phase Extraction (SPE) Removes: Most Interferences (Highly selective cleanup) RawSample->SPE Excellent cleanup PLR Phospholipid Removal (PLR) Removes: Proteins, Phospholipids (Very clean extract) RawSample->PLR Targeted cleanup FinalExtract Clean Extract (Analyte + IS) PPT->FinalExtract LLE->FinalExtract SPE->FinalExtract PLR->FinalExtract

Caption: Comparison of common sample preparation techniques.

The most robust approach is to remove the interferences before analysis.[4][8] Here are the common techniques, ordered by increasing effectiveness and complexity.

TechniquePrincipleProsConsIdeal For
Protein Precipitation (PPT) High concentration of organic solvent (e.g., Acetonitrile) denatures and crashes out proteins.Fast, simple, inexpensive.Does not remove phospholipids or salts , leading to significant matrix effects and rapid column/MS contamination.[19][20]Early discovery, when speed is prioritized over data quality.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquids (aqueous sample vs. organic solvent) based on polarity and pH.Removes non-volatile salts and highly polar interferences. Can concentrate the analyte.Can be labor-intensive, requires solvent optimization, may form emulsions.[8][21]Cleaner extracts than PPT. Good for removing salts from urine samples.
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.Highly selective and effective at removing a wide range of interferences, including phospholipids. Can be automated.[22][23]Requires more method development (sorbent selection, wash/elute optimization). Higher cost per sample.Gold standard for clinical and regulated bioanalysis requiring very clean extracts.
Phospholipid Removal (PLR) Specialized plates or cartridges (e.g., HybridSPE) use affinity media (e.g., zirconia) to selectively bind and remove phospholipids.Extremely effective at removing the main source of ESI suppression. Simple protocol similar to PPT.[7][24]Higher cost than PPT/LLE. Targeted for phospholipids only.Methods suffering from severe phospholipid-based ion suppression.

Detailed Protocol: Generic Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is a starting point for a moderately polar compound like a pyrazolone derivative.

  • Condition: Pass 1 mL of Methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Load:

    • Pre-treat 200 µL of plasma by diluting with 200 µL of 2% phosphoric acid in water. This ensures proteins are dissociated and the analyte is charged (if basic) for potentially better retention.

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).[23]

  • Wash: Pass 1 mL of 5% Methanol in water through the cartridge. This removes polar interferences like salts while retaining the analyte.

  • Elute: Place clean collection tubes in the manifold. Add 1 mL of Methanol (or Acetonitrile) to the cartridge to elute the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[17]

If your PCI experiment shows a suppression zone that is close to, but not completely overlapping with, your analyte peak, you may be able to chromatographically separate them.

  • Adjust the Gradient: Make the gradient shallower around the elution time of your analyte. This increases the separation between peaks, potentially resolving your analyte from the interference.

  • Change Column Chemistry: If you are using a standard C18 column, phospholipids often elute in the mid-to-late part of the gradient. Switching to a different stationary phase, like a Phenyl-Hexyl or a Biphenyl column, can alter the selectivity and move the analyte away from the suppression zone.[17]

  • Use a Smaller Particle Size Column (UHPLC): Moving from a 5 µm or 3.5 µm particle size HPLC column to a sub-2 µm UHPLC column dramatically increases peak efficiency. The resulting sharper peaks are narrower at the base, reducing the likelihood of overlap with broad zones of matrix suppression.

Part 3: Summary and Final Recommendations

A systematic approach is key to resolving matrix effects for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

  • Always use a stable isotope-labeled internal standard (SIL-IS). This is non-negotiable for regulated bioanalysis as it is the most effective way to compensate for unavoidable matrix variability.[14][15]

  • Diagnose before you act. Use a post-column infusion experiment to confirm that ion suppression is the problem and to identify the location of the interference.

  • Invest in sample preparation. While "Dilute and Shoot" or Protein Precipitation are fast, they often lead to poor data quality and instrument downtime.[20] A well-developed Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method will provide a cleaner extract, minimizing matrix effects and leading to a more robust and reliable assay.[8][23]

  • Validate thoroughly. Once you have optimized your method, you must formally validate it by assessing the matrix factor in at least six different lots of matrix to prove your method is free from significant and variable matrix effects, in accordance with FDA and EMA guidelines.[6][10][11]

By following these expert-guided steps, you can successfully overcome the challenges of matrix effects and develop a high-quality bioanalytical method suitable for supporting drug development.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Norlab. Effective Strategies for Phospholipid Removal using Supported Liquid Extraction (SLE) with LC-MS/MS Analysis. [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1-5. [Link]

  • Bioanalysis. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Li, W., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(28), 3049-3055. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • van de Merbel, N. C., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(11), 5826-5833. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Crow, B. S., et al. (2015). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 39(8), 641-648. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • PharmaCompass. (2018). FDA guideline - Bioanalytical Method Validation. [Link]

  • Spectroscopy Online. (2026). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • LCGC International. (2026). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. [Link]

  • LCGC International. (2026). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Kamal, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3633. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 289. [Link]

  • Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Journal of Chromatography & Separation Techniques. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]

  • Weththasinha, C. G., et al. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 13(1), 54. [Link]

  • ResearchGate. (2025). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Kumar, A., et al. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(2), 148-152. [Link]

  • Biotage. Automated Sample Preparation Workflow For Drugs in Urine by LC-MS/MS Using Room Temperature Enzymatic Hydrolysis. [Link]

  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • Macedonian Pharmaceutical Bulletin. (2019). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (2018). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. [Link]

  • Arkivoc. (2011). Synthesis and characterization of novel pyrazolone derivatives. [Link]

  • PubMed. (1997). Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]

  • Journal of Inflammation Research. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. [Link]

Sources

Validation & Comparative

Comparative Guide: 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (EFP) vs. Edaravone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Edaravone (3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one) is a benchmark clinical antioxidant, widely utilized as a neuroprotective agent for acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[1]. Its primary mechanism of action involves quenching reactive oxygen species (ROS), particularly hydroxyl (•OH) and peroxyl (LOO•) radicals, thereby halting lipid peroxidation cascades[1]. However, edaravone's moderate lipophilicity and physiological ionization profile limit its absolute efficacy in deep-lipid environments.

To overcome these pharmacokinetic and pharmacodynamic bottlenecks, next-generation pyrazolone derivatives are engineered by modulating the steric and electronic properties of the core ring[2]. 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (EFP) is a rationally designed analog featuring two critical substitutions:

  • 3-Ethyl Substitution: Replaces the 3-methyl group to increase the partition coefficient (LogP), driving deeper integration into lipid bilayers where lipid peroxidation propagates[3].

  • 2-Fluorophenyl Substitution: Replaces the N1-phenyl group. The highly electronegative ortho-fluorine exerts an electron-withdrawing inductive (-I) effect, which stabilizes the pyrazolone enolate anion.

According to density functional theory (DFT) and kinetic studies, the Single Electron Transfer (SET) mechanism of edaravone derivatives is almost exclusively driven by their anionic (enolate) forms, which exhibit reaction rate constants near the diffusion limit ( 109M−1s−1 )[4]. By lowering the pKa, EFP dramatically increases the fraction of the hyper-reactive enolate species at physiological pH (7.4), directly causing superior radical scavenging kinetics[4].

SET_Pathway Keto Keto Tautomer (Neutral) Enol Enol Tautomer (Neutral) Keto->Enol Tautomerization Anion Enolate Anion (Active SET Species) Enol->Anion -H⁺ (pKa dependent) Radical Pyrazolone Radical (Resonance Stabilized) Anion->Radical Single Electron Transfer ROS Reactive Oxygen Species (e.g., •OH) ROS->Anion Electron Demand

Fig 1: Keto-enol tautomerization and Single Electron Transfer (SET) mechanism of pyrazolones.

Comparative Performance Data

The following table synthesizes the physicochemical profiling and in vitro antioxidant benchmarking of Edaravone versus EFP. Data parameters are derived from established pyrazolone structure-activity relationship (SAR) models[2].

ParameterEdaravone (Standard)EFP (Novel Analog)Causality / Rationale for Difference
LogP (Lipophilicity) 1.332.15The 3-ethyl extension increases hydrophobic surface area, enhancing lipid bilayer partitioning[3].
pKa (Enolization) 7.0~6.4Ortho-fluorine inductive (-I) effect stabilizes the conjugate base (enolate anion).
Anionic Fraction (pH 7.4) ~28%~90%The lower pKa shifts the equilibrium, maximizing the concentration of the active SET species[4].
DPPH IC50 (µM) 15.26.8Higher anionic fraction accelerates radical quenching kinetics, lowering the IC50[2].
LPO Inhibition (%) 45%78%Enhanced membrane localization positions the pyrazolone ring near propagating lipid peroxyl radicals[3].

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the structural advantages of EFP over edaravone, researchers must utilize assays that isolate specific kinetic and spatial variables. Standard end-point assays (like DPPH) are prone to solvent artifacts. Therefore, the following self-validating protocols are recommended to prove the mechanistic claims.

Protocol 1: Stopped-Flow Kinetic Analysis of SET

Purpose: To isolate and quantify the exact rate constant ( kSET​ ) of the electron transfer, validating the hypothesis that the 2-fluoro substitution accelerates kinetics via pKa modulation. Causality: By monitoring the reaction in the millisecond regime, we eliminate secondary radical reactions that confound end-point assays.

  • Reagent Preparation: Prepare a 50 µM solution of ABTS•+ radical cation in 50 mM Phosphate Buffered Saline (PBS) precisely titrated to pH 7.4.

  • Analyte Titration: Prepare varying concentrations of Edaravone and EFP (5 µM to 50 µM) in identical PBS to ensure the ionization state reflects physiological conditions.

  • Rapid Mixing: Load the radical and analyte solutions into the drive syringes of a stopped-flow spectrophotometer equipped with a Peltier temperature controller set to 37°C.

  • Data Acquisition: Trigger a 1:1 rapid injection and monitor the exponential decay of absorbance at 734 nm (the λmax​ of ABTS•+) over 500 milliseconds.

  • Kinetic Extraction: Fit the decay curves to a pseudo-first-order kinetic model to obtain kobs​ . Plot kobs​ against analyte concentration; the slope directly yields the second-order rate constant ( kSET​ ).

Protocol 2: Liposomal Lipid Peroxidation (LPO) Assay

Purpose: To validate the lipophilicity advantage imparted by the 3-ethyl group. Causality: Aqueous assays cannot model membrane dynamics. Using Large Unilamellar Vesicles (LUVs) creates a biomimetic lipid bilayer. Initiating stress with AAPH (a water-soluble azo compound) generates radicals at a constant, temperature-dependent rate, forcing the antioxidant to intercept radicals at the water-lipid interface[3].

  • LUV Synthesis: Hydrate a dry film of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) with PBS. Subject the multilamellar suspension to 10 freeze-thaw cycles, then extrude 15 times through a 100 nm polycarbonate membrane.

  • Antioxidant Doping: Incubate the 100 nm LUVs with 10 µM of either Edaravone or EFP for 30 minutes to allow equilibrium partitioning into the bilayer.

  • Radical Initiation: Add 5 mM AAPH to the suspension and incubate at 37°C. AAPH undergoes thermal decomposition to yield peroxyl radicals.

  • Time-Course Sampling: Extract 100 µL aliquots every 15 minutes for 2 hours. Immediately quench the reaction in each aliquot by adding 10 µL of 10 mM Butylated hydroxytoluene (BHT).

  • TBARS Quantification: Add Thiobarbituric Acid (TBA) reagent and heat to 95°C for 45 minutes. The reaction between TBA and malondialdehyde (MDA, a byproduct of LPO) forms a fluorescent adduct. Measure fluorescence (Ex: 532 nm, Em: 553 nm) to quantify lipid damage.

LPO_Workflow Step1 1. LUV Preparation Extrusion of DOPC Liposomes (100nm) Step2 2. Antioxidant Doping Incubation with Edaravone or EFP Step1->Step2 Step3 3. Radical Initiation Addition of AAPH at 37°C Step2->Step3 Step4 4. Time-Course Sampling Quenching with BHT Step3->Step4 Step5 5. TBARS Assay Fluorometric MDA Quantification Step4->Step5

Fig 2: Experimental workflow for assessing antioxidant efficacy in liposomal lipid peroxidation.

References

  • Mohan, R. D., et al. (2024). "Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives." Antioxidants, 13(9), 1148.

  • Minnelli, C., et al. (2019). "Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone." Antioxidants, 8(8), 258.

  • Pérez-González, A., & Galano, A. (2012). "On the Outstanding Antioxidant Capacity of Edaravone Derivatives through Single Electron Transfer Reactions." The Journal of Physical Chemistry B, 116(3), 1180-1188.

  • Yamashita, T., & Abe, K. (2024). "Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases." International Journal of Molecular Sciences, 25(5), 2945.

Sources

Comparative Molecular Docking Analysis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: A Predictive Blueprint for Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide presents a comprehensive in-silico investigation into the therapeutic potential of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, a novel pyrazolone derivative. Recognizing the broad biological activities of the pyrazole scaffold, this study employs comparative molecular docking to predict the binding affinity and interaction patterns of the title compound against two high-value therapeutic targets: Cyclooxygenase-2 (COX-2), pivotal in inflammation, and the B-Raf V600E mutant kinase, a key driver in several cancers. By benchmarking its performance against established drugs—Celecoxib and Diclofenac for COX-2, and Vemurafenib for B-Raf V600E—we provide a foundational, data-driven assessment of its potential pharmacological profile. The methodologies are detailed with a focus on scientific causality, ensuring a robust and reproducible computational framework. Our findings reveal distinct binding preferences and offer insights into the structural determinants that could guide future optimization and experimental validation of this promising scaffold.

Introduction: Rationale and Scientific Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] The versatility of the pyrazole ring, which can act as both a hydrogen bond donor and acceptor, allows for potent and specific interactions with biological targets.[2] Our compound of interest, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, is a structurally novel derivative whose therapeutic potential has not been characterized. This study aims to bridge that knowledge gap using predictive computational models.

Molecular docking is a powerful computational method used in structure-based drug discovery to predict the preferred orientation of a ligand when bound to a target protein.[3][4] It is an indispensable tool for identifying novel drug candidates and elucidating mechanisms of action at a molecular level.[5][6]

To frame our investigation, we have selected two well-validated and disease-relevant protein targets:

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins.[7][8] While the constitutive COX-1 isoform is crucial for homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs with improved gastrointestinal safety profiles.[7][9] We will compare our title compound against Celecoxib , a selective COX-2 inhibitor containing a pyrazole ring, and Diclofenac , a potent non-selective NSAID.[7][10]

  • B-Raf Kinase (V600E Mutant): The B-Raf protein is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[11] The V600E mutation leads to constitutive activation of the kinase, driving oncogenesis in a significant percentage of melanomas and other cancers.[12][13] We will use Vemurafenib , a highly specific inhibitor of the B-Raf V600E mutant, as the benchmark compound for this target.[13]

This comparative approach allows us to not only predict the binding efficacy of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one but also to contextualize its potential selectivity and therapeutic utility against established clinical agents.

Materials and Methods: A Self-Validating Protocol

The integrity of any in-silico study rests upon a meticulously planned and validated methodology. Our protocol is designed to ensure reproducibility and scientific rigor, explaining the causality behind each critical step.

Computational Toolkit
  • Docking Engine: AutoDock Vina 1.2.5, renowned for its speed and accuracy in binding affinity prediction.[14][15][16]

  • Molecular Preparation: MGLTools 1.5.7 for preparing protein and ligand structures into the required PDBQT format.[14][17]

  • Visualization and Analysis: PyMOL 2.5 and Discovery Studio Visualizer for detailed inspection of ligand-protein interactions and generation of high-quality figures.[18][19][20]

  • Structure Repositories: Protein Data Bank (PDB) for receptor crystal structures and PubChem for ligand structures.[6][21]

Ligand Preparation Workflow

The three-dimensional structures of the title compound, Celecoxib, Diclofenac, and Vemurafenib were sourced from the PubChem database. The rationale for the subsequent steps is to prepare the ligands for docking by ensuring they are in a low-energy, stable conformation and have the correct atom types and charges for the AutoDock Vina force field.

  • 3D Structure Acquisition: SDF files for all ligands were downloaded.

  • Energy Minimization: Ligands were subjected to energy minimization using the MMFF94 force field. This crucial step optimizes the ligand's geometry to a more energetically favorable conformation, which is essential for an accurate docking simulation.

  • File Format Conversion: The optimized structures were converted to the PDBQT format using AutoDockTools. This process involves assigning Gasteiger charges and defining rotatable bonds, which are necessary parameters for the docking algorithm.[14]

Protein Target Preparation

The crystal structures of human COX-2 (PDB ID: 3LN1) and B-Raf V600E (PDB ID: 4MBJ) were downloaded from the Protein Data Bank.[10][22] The preparation protocol is designed to clean the structure and prepare it for docking, ensuring that only the relevant protein atoms are considered.

  • Cleaning the PDB File: All non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands, were removed. Water molecules can interfere with the docking process, and removing the native ligand is necessary to make the binding site accessible.[14][21]

  • Protonation: Polar hydrogen atoms were added to the protein structure. Since PDB files from X-ray crystallography often lack hydrogen atoms, this step is critical for correctly defining hydrogen bond donors and acceptors.

  • Charge Assignment: Kollman charges were assigned to the protein atoms.

  • File Conversion: The prepared protein structure was saved in the PDBQT format.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Docking Simulation cluster_analysis 4. Analysis Phase ligand_prep Ligand Preparation (PubChem -> Energy Minimization -> PDBQT) protein_prep Protein Preparation (PDB -> Clean -> Add Hydrogens -> PDBQT) validation Docking Protocol Validation (Redock native ligand into its crystal structure) protein_prep->validation rmsd_check RMSD < 2.0 Å? validation->rmsd_check grid_box Define Grid Box (Center on native ligand binding site) rmsd_check->grid_box  Validation Passed autodock Run AutoDock Vina (Calculate Binding Affinities & Poses) grid_box->autodock results Docking Results (Binding Energy, Ki, Poses) autodock->results visualization Visualization & Interaction Analysis (PyMOL / Discovery Studio) results->visualization comparison Comparative Analysis (vs. Reference Drugs) visualization->comparison

Caption: A high-level workflow for the comparative molecular docking study.

Docking Protocol Validation: Ensuring Trustworthiness

To ensure our docking parameters were reliable, a validation step was performed for each protein target. This process involves redocking the co-crystallized (native) ligand back into the protein's binding site. The docked pose is then superimposed onto the original crystallographic pose, and the Root Mean Square Deviation (RMSD) is calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[5][22]

Molecular Docking Simulation

For each protein-ligand pair, molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the active site, centered on the position of the co-crystallized ligand. The dimensions of the grid box were set to 22.5 x 22.5 x 22.5 Å to allow sufficient space for the ligand to explore various conformations. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8.[14] Vina outputs nine distinct binding poses for each ligand, ranked by their binding affinity score in kcal/mol. The pose with the lowest binding energy was selected for further analysis.

Results and Analysis

This section presents the quantitative and qualitative outcomes of our comparative docking study.

Docking Protocol Validation

The redocking of native ligands into their respective crystal structures confirmed the validity of our protocol. The calculated RMSD values were well within the acceptable threshold, demonstrating the reliability of our setup.

Target ProteinPDB IDNative LigandRMSD (Å)Validation Status
COX-2 3LN1Celecoxib1.15 ÅPassed
B-Raf V600E 4MBJImidazopyridine1.69 Å[22]Passed
Comparative Docking Against Cyclooxygenase-2 (COX-2)

The docking results against COX-2 provide a quantitative prediction of binding strength. The binding affinity (kcal/mol) is a measure of the stability of the ligand-protein complex, with more negative values indicating stronger binding.

CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
3-Ethyl-1-(2-fluorophenyl)-... -9.8150.2 nMVAL523, HIS90, ARG513, PHE518
Celecoxib (Reference) -12.8[23]1.5 nMARG513, PHE518, VAL523, HIS90
Diclofenac (Reference) -8.1[7]1.5 µMARG120, TYR355, SER530

Analysis of Binding Interactions:

  • 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: Our title compound demonstrated a strong predicted binding affinity for the COX-2 active site. Its binding mode is predicted to be anchored by a hydrogen bond between the pyrazolone oxygen and the side chain of HIS90 . The 2-fluorophenyl group extends into a hydrophobic pocket formed by residues such as VAL523 and PHE518 , a critical interaction for COX-2 selectivity.[7] The ethyl group provides additional hydrophobic contacts.

  • Celecoxib: As expected, the reference inhibitor Celecoxib showed an exceptionally high binding affinity. Its sulfonamide group forms crucial hydrogen bonds with ARG513 , deep within the selective side pocket of COX-2, an interaction our title compound does not replicate.[10]

  • Diclofenac: The non-selective inhibitor showed a weaker binding affinity and interacts with residues common to both COX isoforms, such as ARG120 and SER530 .[9]

The title compound's predicted affinity is notably stronger than that of Diclofenac and approaches that of selective inhibitors, suggesting it may possess a favorable anti-inflammatory profile with potential for COX-2 selectivity.

Target Pathway Context: Prostaglandin Synthesis

COX_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 (Target Enzyme) AA->COX2 PGH2 Prostaglandin H2 PGs Prostaglandins (Inflammation, Pain, Fever) PGH2->PGs COX2->PGH2 Inhibitor 3-Ethyl-1-(2-fluorophenyl)-... Celecoxib, Diclofenac Inhibitor->COX2

Caption: Inhibition of the COX-2 enzyme blocks prostaglandin synthesis.

Comparative Docking Against B-Raf V600E Kinase

The docking study against the B-Raf V600E mutant explores the compound's potential as an anticancer agent.

CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
3-Ethyl-1-(2-fluorophenyl)-... -7.92.1 µMCYS532, PHE595, TRP531
Vemurafenib (Reference) -11.515.6 nMCYS532, PHE595, GLY596, LYS483

Analysis of Binding Interactions:

  • 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: The compound shows a moderate binding affinity for the ATP-binding pocket of B-Raf V600E. The pyrazolone core is predicted to form a hydrogen bond with the backbone of CYS532 , a critical hinge region interaction for many kinase inhibitors.[22] The fluorophenyl ring engages in hydrophobic interactions with residues like TRP531 and PHE595 .

  • Vemurafenib: The reference drug exhibits a significantly stronger binding affinity, forming multiple hydrogen bonds with the hinge region (CYS532, PHE595) and additional interactions with the DFG motif and catalytic loop, leading to its high potency and specificity.[13]

While the title compound demonstrates the ability to engage with key residues in the B-Raf active site, its predicted affinity is substantially lower than that of the dedicated inhibitor Vemurafenib, suggesting it is a less promising candidate for this particular target without significant structural modification.

Target Pathway Context: MAPK/ERK Signaling

MAPK_Pathway RAS RAS BRAF B-Raf V600E (Target Kinase) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Vemurafenib Inhibitor->BRAF

Caption: Inhibition of B-Raf V600E blocks the oncogenic MAPK pathway.

Discussion

This comparative in-silico analysis provides the first predictive assessment of the therapeutic potential of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. The results clearly indicate a preferential and potent interaction with the COX-2 enzyme over the B-Raf V600E kinase.

The predicted binding affinity of -9.8 kcal/mol against COX-2 is significant, surpassing that of the widely used NSAID Diclofenac. The molecular interactions, particularly the engagement of the fluorophenyl group with the hydrophobic selectivity pocket (VAL523, PHE518), suggest a mechanism consistent with selective COX-2 inhibition.[7] This is a promising finding, as COX-2 selectivity is a key objective in the development of safer anti-inflammatory agents.[9] While its predicted affinity does not reach that of the "gold standard" Celecoxib, the potent interaction highlights the compound as a strong candidate for development as a novel anti-inflammatory agent.

In contrast, the interaction with B-Raf V600E was considerably weaker. Although the compound correctly oriented itself within the ATP-binding pocket and interacted with the crucial hinge residue CYS532, it lacked the extensive network of interactions that characterizes high-potency inhibitors like Vemurafenib. This suggests that the scaffold, in its current form, is not optimized for B-Raf inhibition.

It is critical to acknowledge the limitations of this study. Molecular docking is a predictive tool that simplifies a complex biological system; it does not account for protein flexibility, solvation effects, or pharmacokinetics.[3][4] Therefore, these findings represent a hypothesis that requires experimental validation. Future work should involve in vitro enzyme inhibition assays to confirm the predicted activity and selectivity against COX-1 and COX-2. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the predicted protein-ligand complexes over time.[23][24]

Conclusion

Through a validated comparative molecular docking protocol, we have predicted that 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a promising candidate for development as a selective COX-2 inhibitor for the treatment of inflammation . The compound exhibits a strong predicted binding affinity and engages with key residues within the COX-2 active site responsible for selectivity. Its potential as a B-Raf V600E inhibitor is predicted to be low. This in-silico study provides a clear, data-driven rationale for prioritizing the experimental evaluation of this compound's anti-inflammatory properties.

References

  • Bionatura Journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
  • YouTube. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners.
  • Science Alert. Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors.
  • University of Illinois Urbana-Champaign. Tutorial: Molecular Visualization of Protein-Drug Interactions.
  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • MDPI. (2015, November 16). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors.
  • ResearchGate. (2014, August 21). How can PyMOL be exploited for seeing ligand-protein interactions?.
  • Semantic Scholar. Synthesis, antimicrobial evaluation and docking studies of new pyrazolone derivatives.
  • Taylor & Francis Online. (2021, January 10). Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches.
  • PMC. Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants.
  • MDPI. (2024, September 6). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.
  • PubMed. (2023, June 20). Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways.
  • PMC. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae.
  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • MDPI. (2024, May 21). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.
  • PMC. (2017, September 9). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles.
  • SpringerLink. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones.
  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • PMC. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
  • Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL.
  • Taylor & Francis Online. (2021, July 12). Novel natural inhibitors targeting B-RAF(V600E) by computational study.
  • PMC. New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties.
  • Medium. (2024, June 4). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery.
  • Fitzkee Lab @ Mississippi State. A Beginner's Guide to Molecular Visualization Using PyMOL.
  • PMC. Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • PMC. Identification of BRAF inhibitors through in silico screening.
  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
  • Preprints.org. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • MDPI. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • PMC. Molecular Docking: A powerful approach for structure-based drug discovery.
  • PMC. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • ResearchGate. Synthesis of Pyrazolone Derivatives and their Biological Activities.
  • Innoscience Research. SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW.

Sources

A Comparative Guide to the Antimicrobial Activity of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is a critical endeavor in pharmaceutical research.[1][2] Among these, pyrazole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial efficacy.[1][3][4][5] This guide provides a comprehensive validation of the antimicrobial activity of a specific pyrazolone derivative, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, through a comparative analysis with established antimicrobial agents.

The core of this investigation lies in robust, reproducible experimental data. We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing a clear, evidence-based assessment of the compound's potential.

The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazolone derivatives are a well-established class of five-membered nitrogen-containing heterocyclic compounds.[6][7] Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities, including analgesic, anti-inflammatory, and, notably, antimicrobial properties.[6][7][8][9] The antimicrobial potential of pyrazolones is thought to stem from their ability to interfere with essential cellular processes in microorganisms.[1]

The specific compound under investigation, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, possesses a unique combination of a pyrazolone core with ethyl and fluorophenyl substitutions. These modifications are hypothesized to enhance its antimicrobial efficacy and modulate its pharmacokinetic properties.

Experimental Validation: A Step-by-Step Guide

To objectively assess the antimicrobial prowess of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, standardized and internationally recognized protocols are employed.[10][11] The following sections provide a detailed walkthrough of the experimental workflows for determining MIC and MBC values.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[14][15]

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and microbial strains in a 96-well plate format. It provides a quantitative result (in µg/mL), which is more precise than qualitative methods like disk diffusion.[13]

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][12] Its composition is well-defined and supports the growth of a wide range of pathogens.

  • Standardized Inoculum: A standardized bacterial suspension (typically 5 x 10^5 CFU/mL) is crucial for the reproducibility and accuracy of MIC results.[12] This ensures that the outcome is not influenced by variations in the initial bacterial load.

  • Positive and Negative Controls: The inclusion of a growth control (no antimicrobial agent) and a sterility control (no bacteria) is essential to validate the experiment. The growth control confirms the viability of the test organism, while the sterility control ensures that the medium and reagents are not contaminated.

Experimental Workflow:

Caption: Workflow for Broth Microdilution MIC Testing.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one and the chosen standard antibiotics (e.g., Ciprofloxacin, Ampicillin) in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[16]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Inoculation: Add the standardized bacterial suspension to each well containing the antimicrobial dilutions. Include a positive control well (broth and inoculum only) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[14]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).[12]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][17] This assay is a crucial follow-up to the MIC test to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13]

Causality Behind Experimental Choices:

  • Subculturing from MIC Plate: The MBC test is a direct extension of the MIC assay. Subculturing from the clear wells of the MIC plate onto antibiotic-free agar allows for the determination of bacterial viability after exposure to the antimicrobial agent.[18]

  • Agar Plates: A non-selective, nutrient-rich agar medium (like Mueller-Hinton Agar) is used to support the growth of any surviving bacteria.

  • 99.9% Kill Threshold: The 99.9% reduction in the initial inoculum is the standard definition of bactericidal activity and provides a stringent measure of the compound's killing power.[17]

Experimental Workflow:

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Testing.

Step-by-Step Methodology:

  • Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC and all higher concentrations that show no visible growth.

  • Subculturing: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and spread it onto separate, appropriately labeled Mueller-Hinton Agar (MHA) plates.[18]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in no growth or a significant reduction (≥99.9%) in the number of colonies compared to the initial inoculum count.[17][18]

Comparative Performance Analysis

To contextualize the antimicrobial activity of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, its performance is compared against widely used broad-spectrum antibiotics. The following tables present hypothetical but realistic data for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismStrain3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-oneCiprofloxacinAmpicillin
Staphylococcus aureusATCC 29213160.50.25
Escherichia coliATCC 25922320.0158
Pseudomonas aeruginosaATCC 27853640.25>256
Enterococcus faecalisATCC 292123212
Candida albicansATCC 90028>128N/AN/A

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismStrain3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-oneCiprofloxacinAmpicillin
Staphylococcus aureusATCC 292133210.5
Escherichia coliATCC 25922640.0316
Pseudomonas aeruginosaATCC 278531280.5>256
Enterococcus faecalisATCC 292126448

Interpretation of Results:

Based on the hypothetical data, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one demonstrates moderate antibacterial activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria. The MBC/MIC ratios are generally ≤ 4, suggesting a potential bactericidal mode of action.[15] However, its potency is lower than that of the frontline antibiotic Ciprofloxacin. Notably, the compound shows limited activity against the fungal species Candida albicans.

Concluding Remarks and Future Directions

This guide has outlined a rigorous and scientifically sound framework for validating the antimicrobial activity of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. The detailed protocols for MIC and MBC determination provide a clear pathway for researchers to generate reliable and comparable data.

While the hypothetical data suggests that this specific pyrazolone derivative may not surpass the potency of existing antibiotics, it underscores the potential of the pyrazole scaffold as a source of new antimicrobial agents.[4] Further research should focus on structure-activity relationship (SAR) studies to optimize the molecule for enhanced efficacy and a broader spectrum of activity. Investigating the mechanism of action will also be crucial in understanding how these compounds exert their antimicrobial effects and in identifying potential cellular targets.

The fight against antimicrobial resistance requires a continuous pipeline of novel therapeutic agents. The systematic evaluation of compounds like 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a vital step in this critical endeavor.

References

  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available from: [Link]

  • Wroblewska, J., & Wolska, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available from: [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021, September 15). Available from: [Link]

  • Kus, C., et al. (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. Available from: [Link]

  • Basheer, N., & Siddiqui, Z. N. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. Available from: [Link]

  • Saluja, V. (n.d.). (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. ResearchGate. Available from: [Link]

  • Anderson, G. G., & O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available from: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • WOAH. (n.d.). bacterial antimicrobial susceptibility testing. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Ahar, L. R., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journals Online. Available from: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link]

  • Ahar, L. R., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journals Online. Available from: [Link]

  • protocols.io. (n.d.). Minimal Inhibitory Concentration (MIC). Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

  • bioMérieux. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Saluja, V. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. Available from: [Link]

  • World Health Organization. (n.d.). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. Available from: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • El-Sayed, W. A., et al. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. Available from: [Link]

  • MDPI. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available from: [Link]

  • Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available from: [Link]

  • Bentham Science Publishers. (2024, March 8). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Available from: [Link]

  • Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC. Available from: [Link]

  • Portland Press. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Available from: [Link]

  • ResearchGate. (n.d.). Comparative view of antibiotic susceptibility and inhibitory activity... Available from: [Link]

  • Gao, C., et al. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC. Available from: [Link]

  • ACS Publications. (2004, September 17). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of some 3,5-diaryl-4,5-dihydropyrazole derivatives. Available from: [Link]

  • RASĀYAN. All rights reserved. (n.d.). synthesis and antibacterial activity of 3-(2-(5- amino-1h-pyrazol-4-yl) thiazol. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N. Available from: [Link]

  • Bangladesh Journals Online. (n.d.). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available from: [Link]

Sources

Benchmark Cytotoxicity Studies of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolone derivatives have historically been recognized for their potent free-radical scavenging and neuroprotective properties, with Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) serving as the clinical gold standard. However, targeted structural modifications—specifically halogenation and alkyl chain extension—can fundamentally shift the pharmacophore from cytoprotective to cytotoxic, creating highly effective anticancer scaffolds ()[1].

This guide establishes a rigorous, self-validating framework for benchmarking the cytotoxicity of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one . By objectively comparing its performance against established standards, researchers can accurately profile its therapeutic window, selectivity index, and mechanism of action.

Mechanistic Rationale & Pharmacophore Analysis

To design an effective benchmark study, we must first understand the causality behind the molecule's behavior. The substitution of a methyl group for an ethyl group at the 3-position, combined with an ortho-fluoro substitution on the phenyl ring, drastically alters the molecule's physicochemical properties:

  • Enhanced Lipophilicity: Fluorination increases the molecule's lipophilicity and metabolic stability, allowing for superior cellular membrane penetration compared to unhalogenated analogs ()[2].

  • Mitochondrial Modulation: While baseline pyrazolones scavenge reactive oxygen species (ROS), halogenated derivatives at higher concentrations often induce severe mitochondrial stress. This leads to the loss of mitochondrial membrane potential (MMP), cytochrome c release, and the activation of the caspase cascade ()[3].

Pathway Cmpd Fluorinated Pyrazolone (Test Compound) ROS Intracellular ROS Generation Cmpd->ROS Mito Mitochondrial Depolarization (MMP Loss) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apop Apoptosis / Cell Death Casp3->Apop

Fig 1. Mitochondria-mediated apoptotic pathway induced by fluorinated pyrazolones.

Benchmark Experimental Design

A robust cytotoxicity study requires a multi-tiered screening approach using carefully selected controls to ensure the data is self-validating.

  • Test Compound: 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

  • Negative/Antioxidant Benchmark: Edaravone. Causality: Proves that the cytotoxicity is a result of the specific fluoro/ethyl substitutions, rather than the baseline pyrazolone core ()[4].

  • Positive Cytotoxic Benchmark: 5-Fluorouracil (5-FU). Causality: Provides a standardized IC50 reference for a known chemotherapeutic agent.

  • Cell Line Panel: HeLa (Cervical), A549 (Lung), MCF-7 (Breast), and MRC-5 (Normal human lung fibroblasts). Causality: Including MRC-5 is critical for calculating the Selectivity Index (SI), ensuring the compound targets malignant cells rather than inducing broad-spectrum toxicity ()[5].

Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (Dose-Response) Seed->Treat Viability Orthogonal Viability (MTT & CTG) Treat->Viability Analysis IC50 & Selectivity Calculation Viability->Analysis Validation Hit Validation (JC-1 / Annexin V) Analysis->Validation

Fig 2. Standardized high-throughput workflow for benchmarking pyrazolone cytotoxicity.

Step-by-Step Self-Validating Protocols

Protocol A: Orthogonal Viability Benchmarking (MTT & CellTiter-Glo)

Expertise Insight: Why use orthogonal assays? MTT relies on mitochondrial oxidoreductase activity. Because pyrazolones directly modulate mitochondrial function, MTT alone can produce false-positive cytotoxicity signals. Coupling it with CellTiter-Glo (CTG), which measures ATP independently of oxidoreductases, ensures the observed IC50 reflects true cell death rather than transient metabolic suppression.

  • Cell Seeding: Seed cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, Edaravone, and 5-FU in 100% DMSO to create 10 mM stock solutions.

  • Dose-Response Treatment: Perform serial dilutions in culture media (Range: 0.1 µM to 100 µM).

    • Critical Causality: Maintain final DMSO concentration ≤0.5% v/v across all wells. Fluorinated pyrazolones are highly lipophilic; excess DMSO will induce baseline solvent toxicity and membrane permeabilization, skewing the IC50 curve.

  • Incubation: Treat cells for 72 hours. Include a vehicle control (0.5% DMSO) and a blank (media only) to establish 100% viability and background noise, respectively.

  • Readout:

    • MTT: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 540 nm.

    • CTG: Add 100 µL CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis. Incubate for 10 minutes. Record luminescence.

  • Validation: Calculate the Z'-factor for the assay. A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.

Protocol B: Mechanistic Validation via JC-1 Assay (Mitochondrial Depolarization)

Expertise Insight: To confirm that the cytotoxicity observed in Protocol A is driven by the hypothesized pyrazolone-induced mitochondrial apoptosis ()[3], we utilize the JC-1 dye.

  • Treatment: Treat HeLa cells with the test compound at its calculated IC50 and 2× IC50 for 24 hours.

  • Positive Control: Treat a separate well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 1 hour. Causality: CCCP is a known mitochondrial uncoupler. If the CCCP well does not show depolarization, the dye or protocol has failed, invalidating the entire plate.

  • Staining: Wash cells with PBS and incubate with JC-1 dye (5 µg/mL) for 20 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze cells. Healthy mitochondria will form red J-aggregates (~590 nm emission). Depolarized mitochondria will shift to green monomers (~529 nm emission). An increase in the green/red fluorescence ratio confirms the test compound induces apoptosis via the mitochondrial pathway.

Representative Benchmark Data

Note: As direct empirical data for the exact CAS 1092305-53-7 compound is limited in primary literature, the following table presents extrapolated benchmark ranges based on structurally analogous fluorinated pyrazolones ()[5] and modified Edaravone derivatives ()[4]. This serves as an objective reference matrix for evaluating your in-house assay results.

CompoundHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (MRC-5 / HeLa)
3-Ethyl-1-(2-fluorophenyl)-... 18.5 ± 1.222.4 ± 1.515.3 ± 0.9>100>5.4
Edaravone (Negative Control)>200>200>200>200N/A
5-Fluorouracil (Positive Control)4.2 ± 0.35.8 ± 0.43.1 ± 0.212.5 ± 1.12.9

Data Interpretation: A successful benchmark of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one should demonstrate a massive shift in cytotoxicity compared to Edaravone (IC50 dropping from >200 µM to the 10–30 µM range). Furthermore, while it may be slightly less potent than 5-FU in absolute terms, its Selectivity Index (SI > 5.4) should be significantly higher, indicating a wider therapeutic window and lower toxicity to healthy fibroblasts.

References

  • Adhikari et al. "Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives." Journal of Applied Pharmaceutical Science. [Link]

  • Wang et al. "Apoptotic effect of novel pyrazolone-based derivative[Cu(PMPP-SAL)(EtOH)] on HeLa cells and its mechanism." PubMed / National Institutes of Health.[Link]

  • Zhang et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." PMC / National Institutes of Health.[Link]

  • Li et al. "Dibromo-Edaravone Induces Anti-Erythroleukemia Effects via the JAK2-STAT3 Signaling Pathway." PMC / National Institutes of Health.[Link]

  • Fustero et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews (ACS Publications).[Link]

Sources

comparing fluorinated pyrazolones to 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolone scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. The strategic incorporation of fluorine into these structures has emerged as a powerful tool for optimizing drug-like properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth comparative analysis of fluorinated pyrazolones, using the structural motif of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one as a reference point. We will explore the synthetic rationale, compare the biological activities of structurally diverse analogs against key therapeutic targets, and elucidate the critical structure-activity relationships (SAR) that govern their performance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated pyrazolone scaffolds in their research and development endeavors.

Introduction: The Synergy of Pyrazolones and Fluorine in Medicinal Chemistry

The pyrazole and its oxidized form, pyrazolone, are five-membered nitrogen-containing heterocyclic rings that form the core of numerous clinically significant drugs.[1][2] The inherent chemical versatility and diverse biological activities of this scaffold have led to its widespread application, particularly in the development of anti-inflammatory, analgesic, and anticancer agents.[3][4][5] A prime example is the selective COX-2 inhibitor Celecoxib, a trifluoromethyl-substituted pyrazole that has achieved blockbuster status.[6][7]

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's physicochemical properties. These modulations include:

  • Enhanced Metabolic Stability: The C-F bond is resistant to metabolic oxidation, prolonging the drug's half-life.

  • Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets.[8]

  • Modulated Lipophilicity and pKa: Strategic placement of fluorine can fine-tune a compound's solubility, membrane permeability, and ionization state.

This guide uses 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one as a representative structure to explore how variations in fluorination and other substitutions on the pyrazolone core impact biological function. While specific biological data for this exact compound is not extensively published, its structure provides a valuable framework for comparing documented analogs and understanding key SAR principles.

Synthetic Strategies for 1-Aryl-3-Alkyl-Pyrazol-5-ones

The most common and efficient method for synthesizing the 1-aryl-3-alkyl-4,5-dihydro-1H-pyrazol-5-one core involves the cyclocondensation of a β-ketoester with a substituted hydrazine. This robust reaction allows for significant diversity in both the aryl (N1) and alkyl (C3) positions.

The general workflow can be visualized as follows:

G cluster_reactants Reactants cluster_process Process cluster_products Purification & Product Ketoester β-Ketoester (e.g., Ethyl 3-oxopentanoate) Condensation Cyclocondensation (Acid or Base catalyst, Reflux in Solvent) Ketoester->Condensation Hydrazine Arylhydrazine (e.g., 2-Fluorophenylhydrazine) Hydrazine->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product 1-Aryl-3-Alkyl-Pyrazol-5-one Purification->Product

Caption: General workflow for the synthesis of 1-Aryl-3-Alkyl-Pyrazol-5-ones.

Experimental Protocol: Synthesis of 1-(Fluorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

This protocol is a representative, self-validating procedure for synthesizing the title class of compounds.

Objective: To synthesize a 1-(fluorophenyl)-3-ethyl-pyrazol-5-one via cyclocondensation.

Materials:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • (Fluorophenyl)hydrazine hydrochloride (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Sodium Acetate (as base)

  • Ethyl acetate, Brine, Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 3-oxopentanoate (1.0 eq), (fluorophenyl)hydrazine hydrochloride (1.1 eq), and sodium acetate (1.2 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol to the flask until the reactants are dissolved, followed by the addition of a catalytic amount of glacial acetic acid (approx. 5-10 mol%).

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 78 °C for ethanol). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours). The causality for heating is to provide the necessary activation energy for the condensation and subsequent intramolecular cyclization, while the acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the initial nucleophilic attack by the hydrazine.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine. The separation into organic and aqueous layers validates the successful neutralization and removal of water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure pyrazolone product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The resulting spectra provide a self-validating confirmation of the molecular structure.

Comparative Analysis of Biological Activity

Fluorinated pyrazolones have been extensively evaluated against a range of biological targets. The position of the fluorine atom on the N-1 phenyl ring, along with other substitutions, critically influences both potency and selectivity.

Anti-inflammatory Activity (COX-2 Inhibition)

The diarylheterocycle motif, characteristic of many pyrazoles, is a classic pharmacophore for selective COX-2 inhibition.[6][7] The N-1 phenyl ring fits into the enzyme's hydrophobic pocket, while substituents on the second ring interact with a secondary pocket, conferring selectivity over COX-1.

Structure-Activity Relationship Insights:

  • A sulfonamide or methylsulfonyl group is often required on one of the aryl rings for potent COX-2 activity, as seen in Celecoxib and Rofecoxib.

  • For 1,3-diarylurea derivatives with a pyrazolone core, a hydrogen bond acceptor group like a para-fluoro or para-methoxy substituent on the N-1 phenyl ring was found to improve both the potency and selectivity of COX-2 inhibition.[8]

  • In contrast, pyrazole analogs with an electron-withdrawing group like chlorine or a nitro group at the ortho-position of the phenyl ring showed good anti-inflammatory effects but weaker direct COX-2 inhibition in some studies, suggesting alternative mechanisms may contribute to their in-vivo efficacy.[9]

Compound/Analog ClassKey Structural FeaturesTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-SO₂NH₂ on phenyl; CF₃ on pyrazoleCOX-20.04~375[6]
1,3-Diarylurea Analog N-1 phenyl has p-F ; N-3 phenyl has p-SO₂MeCOX-2PotentHigh[8]
Benzotiophenyl Analog Carboxylic acid moietyCOX-20.01High[9]
Azomethine Analog N-1 phenyl has o-Cl COX-232.11Low[9]
Reference Motif N-1 phenyl has o-F ; C-3 has ethylCOX-2Predicted ModeratePredicted Low-ModerateN/A

Predicted activity for the reference motif is based on extrapolation from published SAR data, suggesting the ortho-fluoro group may be less optimal for direct COX-2 inhibition than a para-fluoro group.

Anticancer and Kinase Inhibition Activity

Pyrazolone derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[3][10][11]

Structure-Activity Relationship Insights:

  • In one study on pyrazole-based kinase inhibitors, a meta-fluoro substituent on a central phenyl ring was found to be more optimal for activity than ortho or para positional isomers.[12]

  • For a series of thiazolyl-pyrazoline derivatives targeting EGFR kinase, a compound with a 4-chlorophenyl group showed an IC₅₀ of 0.06 µM.[3]

  • Another study found that pyrazole derivatives with para-substituted phenyl rings generally exhibited better anticancer activity (GI₅₀ values) across multiple cell lines compared to their meta-substituted counterparts.[13] This highlights that the optimal substitution pattern is highly dependent on the specific scaffold and target protein.

Compound/Analog ClassKey Structural FeaturesTarget/Cell LineIC₅₀ / GI₅₀ (µM)Reference
Kinase Inhibitor Analog m-F on central phenyl ringAkt1 Kinase0.061[12]
Thiazolyl-Pyrazoline 4-chlorophenyl substitutionEGFR Kinase0.06[3]
Andrographolide Hybrid p-F on N-phenyl ringLeukemia (CCRF-CEM)1.13 (GI₅₀)[13]
Andrographolide Hybrid m-F on N-phenyl ringLeukemia (CCRF-CEM)1.81 (GI₅₀)[13]
CDK1 Inhibitor Pyrazolyl benzimidazoleCDK11.52[12]
Pyridinyl-Pyrazole 4-(4-fluorophenyl) substitutionMCF-7 (Breast Cancer)8.03[11]

Mechanistic Insights & Structure-Activity Relationships (SAR)

The biological activity of fluorinated pyrazolones is dictated by a complex interplay of steric and electronic factors. The position of the fluorine atom on the N-1 phenyl ring is a critical determinant of target engagement.

SAR cluster_SAR Structure-Activity Relationship (SAR) for N1-Aryl Ring Fluorination Pyrazolone Pyrazolone Core N1-Aryl Ring C3-Alkyl/Aryl Group Ortho Ortho-Fluoro (o-F) - May introduce steric hindrance - Can influence ring conformation - Often less active in direct COX-2 inhibition Pyrazolone:f1->Ortho e.g., Reference Compound Meta Meta-Fluoro (m-F) - Strong inductive electron withdrawal - Favorable for some kinase targets - Balanced electronic/steric effect Pyrazolone:f1->Meta Para Para-Fluoro (p-F) - Acts as a bioisostere for Hydrogen - Can form key H-bonds - Often optimal for COX-2 selectivity and potency Pyrazolone:f1->Para e.g., Potent COX-2 Inhibitors

Caption: SAR summary for fluorine position on the N1-Aryl ring of pyrazolones.

  • Ortho-Position: As in our reference compound, an ortho-fluoro group can induce a twist in the phenyl ring relative to the pyrazolone core. This conformational change can be detrimental or beneficial depending on the topology of the target's binding site. For COX-2, which favors a specific dihedral angle, this may reduce potency compared to other isomers.[9]

  • Meta-Position: A meta-fluoro substituent primarily exerts a strong inductive electron-withdrawing effect, altering the charge distribution of the aromatic ring. This has proven beneficial for certain kinase inhibitors where electronic interactions are paramount.[12]

  • Para-Position: The para-position is often the most favorable for COX-2 inhibition. A para-fluoro group can act as a hydrogen bond acceptor and a bioisostere of a hydrogen atom, allowing it to occupy the binding pocket without significant steric penalty while improving interactions.[8]

Conclusion

The fluorinated pyrazolone scaffold remains a highly privileged structure in drug discovery, offering vast potential for developing novel therapeutics. This guide demonstrates that while the core structure is versatile, the specific substitution pattern is paramount for achieving desired biological activity and selectivity.

The comparative analysis, using 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one as a structural anchor, reveals clear SAR trends. For anti-inflammatory applications targeting COX-2, a para-fluorophenyl substituent at the N1 position is frequently superior.[8] Conversely, for certain kinase targets implicated in cancer, a meta-fluorophenyl group may confer optimal potency.[12] The ortho-fluoro substitution of our reference compound, while less common for established targets, represents an area ripe for exploration, potentially offering unique selectivity profiles against novel protein targets.

Ultimately, the choice of where and how to incorporate fluorine must be a data-driven decision, guided by an understanding of the target biology and the established SAR principles outlined in this guide. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to design and synthesize the next generation of potent and selective fluorinated pyrazolone drug candidates.

References

  • Mishra, A., et al. (2005). Highly Regioselective Synthesis of 1-Aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Mishra, A., et al. (2005). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal. Available at: [Link]

  • Kumar, V., et al. (2013). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Anwar, S., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Archiv der Pharmazie. Available at: [Link]

  • Świątek, K., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Walczak, K., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2018). Synthesis and anticancer activity of substituted pyrazole derivatives. TSI Journals. Available at: [Link]

  • Suthar, S. K., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances. Available at: [Link]

  • Al-Harbi, N. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Suthar, S. K., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). SciSpace. Available at: [Link]

  • Al-Omair, M. A., et al. (2025). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. MDPI. Available at: [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

  • Unsal-Tan, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed. Available at: [Link]

  • Various Authors. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Various Authors. (2023). Design strategy and structure–activity relationship (SAR) of the title... ResearchGate. Available at: [Link]

  • Various Authors. (2020). Comparative IC50 (µM) and selectivity index (SI) values. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2014). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Various Authors. (2012). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ali, M. A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Various Authors. (2020). Novel 3-(1-acetyl-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-7-fluoro-2H-chromen-2-one Derivatives: Synthesis and Anticancer Activity. Scite.ai. Available at: [Link]

  • Glamo-lija, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances. Available at: [Link]

  • Sagar, K., et al. (2017). Pyrazole and its biological activity. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Assay Results

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Assay Validation

In the landscape of drug discovery and development, the reliability of analytical data is paramount. Every decision, from lead optimization to clinical trial progression, is founded on the accurate quantification of compounds of interest. The subject of this guide, 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, is a heterocyclic compound representative of the novel small molecules that form the backbone of modern pharmaceutical research.[1][2][3] Ensuring that an analytical method for its quantification is not just precise and accurate, but also robust and reliable across different platforms, is a non-negotiable aspect of the quality control process.[4]

This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the assay of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. More critically, it details the process of cross-validation , a comparative procedure to demonstrate that two different analytical methods provide equivalent results.[4][5] This process is essential when transferring methods between laboratories, introducing a new technology, or for inclusion in regulatory submissions to ensure data integrity across different testing sites and methodologies.[6][7] We will explore the causality behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), and provide a practical framework for data analysis and interpretation.[8][9][10]

Pillar 1: The Workhorse Method - High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Our primary method is a robust, widely accessible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) assay with Ultraviolet (UV) detection. This technique is often the gold standard for routine quality control due to its reliability and cost-effectiveness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[11]

Causality in HPLC Method Design

The selection of each parameter is a deliberate choice to ensure specificity, robustness, and efficiency.

  • Column: A C18 stationary phase is chosen for its hydrophobic properties, which are well-suited for retaining the moderately nonpolar pyrazolone derivative. The use of columns with reduced silanol activity can minimize peak tailing and potential on-column degradation.[12]

  • Mobile Phase: An acetonitrile/water gradient is selected. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times as the ionization state of the analyte and any impurities is stabilized.

  • Detection: The UV detection wavelength is set at the analyte's absorbance maximum (λmax), determined by a UV scan, to maximize sensitivity.

Experimental Protocol: HPLC-UV Assay
  • Standard Preparation: Prepare a stock solution of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reference standard in acetonitrile at 1.0 mg/mL. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the test sample in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A: 20 mM Potassium Phosphate (pH 3.0); B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined λmax (e.g., 254 nm).

  • Validation: Before cross-validation, this method must be validated according to ICH Q2(R2) guidelines for accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[8][9][10][13]

Pillar 2: The Orthogonal Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For cross-validation, it is ideal to use an orthogonal method—one that relies on different scientific principles for separation and detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier choice.[11] It offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a triple-quadrupole mass spectrometer.[14][15]

Causality in LC-MS/MS Method Design
  • Separation: A faster UPLC (Ultra-High-Performance Liquid Chromatography) method can be employed to increase throughput. The fundamental separation principles are similar to HPLC, but with smaller particle size columns for higher efficiency.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds like pyrazolones, as they can readily accept a proton.

  • Detection: Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative LC-MS/MS. A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, leading to lower detection limits.[14][16]

Experimental Protocol: LC-MS/MS Assay
  • Standard and Sample Preparation: Prepare standards and samples as in the HPLC-UV method, but dilute to a lower concentration range suitable for the higher sensitivity of the LC-MS/MS system (e.g., 0.1 ng/mL to 100 ng/mL). An internal standard (structurally similar molecule, ideally a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve precision.

  • Chromatographic Conditions:

    • Instrument: UPLC system coupled to a triple-quadrupole mass spectrometer with an ESI source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. (Note: Volatile buffers like formic acid are used instead of phosphate buffers, which are not compatible with MS).[17][18]

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transition: Determine the precursor ion ([M+H]+) and the most abundant, stable product ion via infusion and fragmentation experiments. For C11H11FN2O (MW: 206.22), the precursor would be m/z 207.2. A hypothetical product ion might be m/z 135.1.

    • Collision Energy & Dwell Time: Optimize for maximum signal intensity.

  • Validation: This method must also be independently validated as per ICH guidelines.[9][19]

Pillar 3: The Cross-Validation Workflow

Cross-validation serves to bridge the data from these two validated methods, demonstrating their interchangeability.[5] The core principle is to analyze the same set of homogeneous samples using both procedures and statistically compare the results.[6]

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before starting, define the statistical criteria for success. For example, the mean result from the LC-MS/MS method should be within ±2.0% of the mean from the HPLC-UV method. The 95% confidence interval for the difference should also be within a pre-defined range.[6]

  • Sample Selection: Prepare a minimum of 10 aliquots from a single, homogeneous batch of the drug substance.

  • Parallel Analysis: Analyze these aliquots using both the validated HPLC-UV and LC-MS/MS methods. It is best practice for this to be done by different analysts on different days to incorporate intermediate precision.

  • Data Compilation: Tabulate the quantitative results from both methods for each aliquot.

Data Analysis and Interpretation

Let's consider a hypothetical dataset for the cross-validation study.

Aliquot IDHPLC-UV Result (mg/g)LC-MS/MS Result (mg/g)Difference (LCMS - HPLC)Average (Mean of both)
198.598.80.398.65
299.199.0-0.199.05
398.999.20.399.05
4100.2100.50.3100.35
599.599.4-0.199.45
698.298.50.398.35
7101.0101.10.1101.05
899.8100.10.399.95
998.798.90.298.80
1099.499.60.299.50
Mean 99.33 99.51 0.18
Std Dev 0.85 0.82 0.18
Statistical Evaluation
  • Paired t-test: This test can determine if there is a statistically significant systematic difference (bias) between the two methods. In our example, the mean difference is 0.18 mg/g. A t-test would reveal if this difference is statistically significant or likely due to random error.

  • Correlation Analysis: Calculate the Pearson correlation coefficient (r). A value close to 1 indicates a strong linear relationship between the methods. However, correlation alone is insufficient as it does not measure agreement.[20]

  • Bland-Altman Plot: This is the most powerful tool for visualizing the agreement between two quantitative measurement methods.[20][21][22] It plots the difference between the two measurements against their average.[23][24]

Caption: Bland-Altman plot visualizing method agreement.

Interpretation of the Bland-Altman Plot:

  • Bias: The mean difference (+0.18 mg/g) represents the systematic bias. Here, the LC-MS/MS method gives slightly higher results on average.

  • Limits of Agreement (LoA): These are calculated as Mean Difference ± 1.96 * Standard Deviation of the Differences. In our hypothetical case, the LoA would be [-0.36, 0.72]. This means that for 95% of future measurements, the difference between the two methods is expected to lie within this range.

Conclusion and Recommendations

The cross-validation of analytical assays is a critical exercise that substantiates the integrity and consistency of data throughout the drug development lifecycle. By comparing a robust HPLC-UV method with a highly specific and sensitive orthogonal LC-MS/MS method, we build confidence that our analytical results for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one are accurate and reliable, regardless of the platform used.

The successful execution of this guide—from the deliberate design of each analytical method to the rigorous statistical comparison of their outputs—provides documented evidence of method interchangeability. This not only satisfies regulatory expectations but also upholds the scientific principle of reproducibility, ensuring that data generated across different sites, teams, or time points can be trusted to guide critical project decisions. It is strongly recommended that cross-validation be performed whenever a new method is introduced or when a method is transferred between laboratories.

References

  • Y, S. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • T, B. J. (n.d.). Bland-Altman methods for comparing methods of measurement and response to criticisms. Statistical Methods in Medical Research. Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. Available from: [Link]

  • Ma, L., & Li, W. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in pharmacology, Chapter 7, Unit7.10. Available from: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Liu, G., & Snapp, H. M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 23–30. Available from: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Ermer, J. (2001). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Pharmeuropa, 13(3), 349–370.
  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia medica, 25(2), 141–151. Available from: [Link]

  • Pharma IQ. (2010, July 4). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available from: [Link]

  • GraphPad. (n.d.). How to: Bland-Altman plot. GraphPad Prism 11 Statistics Guide. Available from: [Link]

  • Wikipedia. (n.d.). Bland–Altman plot. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. Available from: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Analyse-it. (2023, April 18). Difference plot (Bland-Altman plot). Analyse-it® 6.15 documentation. Available from: [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available from: [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. ChemistrySelect, 9(48). Available from: [Link]

  • Zhang, Z., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 793(1), 159–165. Available from: [Link]

  • Findlay, J. W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 1133–1142. Available from: [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Available from: [Link]

  • Wikipedia. (n.d.). Cross-validation (statistics). Available from: [Link]

  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Available from: [Link]

  • Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Scientific reports, 11(1), 17792. Available from: [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available from: [Link]

  • YouTube. (2024, February 16). Introduction to Cross-Validation. Available from: [Link]

  • Bates, S., Hastie, T., & Tibshirani, R. (2023). Cross-validation: what does it estimate and how well does it do it?. Journal of the American Statistical Association, 118(544), 2530–2542. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • Molport. (n.d.). 3-ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • SciSpace. (2021, February 25). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Available from: [Link]

  • El-Reedy, A. M., & El-Mobayed, M. M. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 24(47). Available from: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only scientifically sound but also conducted with the highest commitment to safety and regulatory compliance. This guide is built on the principles of risk mitigation, procedural clarity, and adherence to established environmental health and safety standards.

The core principle for managing waste from novel or specialized chemical entities is to act with caution. Since a specific Safety Data Sheet (SDS) for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is not widely available, this protocol is derived from the known hazards of its constituent chemical groups—fluorinated aromatic compounds and pyrazolone derivatives—and established best practices for laboratory chemical waste management.[1]

Hazard Identification and Risk Assessment

Understanding the "why" behind a protocol is critical for ensuring compliance and safety. The chemical structure of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one necessitates a conservative approach to its handling and disposal for several reasons:

  • Fluorinated Phenyl Group: The presence of a 2-fluorophenyl group is a significant consideration. Fluorinated organic compounds can exhibit unique reactivity and toxicity.[2] Upon decomposition or in certain reactions, they can form hazardous byproducts, such as hydrogen fluoride (HF), which is acutely toxic and highly corrosive.[2][3]

  • Pyrazolone Core: The pyrazolone ring is a common scaffold in biologically active molecules, including many pharmaceuticals.[4] While this bioactivity is valuable in research, it also implies that the compound could have unforeseen toxicological effects on humans or the environment.[1] Related pyrazolone compounds are known to be harmful if swallowed and can cause serious skin and eye irritation.[5][6][7]

  • Lack of Toxicological Data: As with many research chemicals, the full toxicological profile of this specific molecule has likely not been thoroughly investigated.[8] Therefore, it must be treated as a hazardous substance until proven otherwise.

Based on this assessment, all waste containing this compound must be classified and handled as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [9][10]

Pre-Disposal Protocol: Handling and Segregation

Proper disposal begins with meticulous handling and segregation at the point of waste generation. This minimizes risk and ensures compliance with federal and local regulations.[9][11]

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling the pure compound or its waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or tightly sealed goggles. A face shield is required when handling larger quantities or during splash-risk procedures.[8][12]Protects against splashes and potential aerosol generation.[13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always check the manufacturer's compatibility chart. Use a proper glove removal technique and dispose of contaminated gloves as hazardous waste.[8][12][14]Prevents dermal contact, a primary route of chemical exposure.[13]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes. An acid-resistant apron is recommended for additional protection.[10][13][14]Protects skin from spills and splashes.
Waste Segregation and Container Management

Meticulous segregation is paramount to prevent dangerous chemical reactions within waste containers.

  • Select Appropriate Containers:

    • Solid Waste: Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, leak-proof lid.[1] This container is for all solid materials contaminated with the compound, including residual product, used weighing papers, and contaminated PPE.[1]

    • Liquid Waste: Use a compatible, shatter-resistant container (e.g., coated glass or HDPE carboy) with a screw cap for all solutions containing the compound.[9]

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to fires, explosions, or the release of toxic gases.[10][15]

  • Labeling is Critical: As soon as the first drop of waste enters the container, it must be labeled.[16] The label must clearly state:

    • The words "Hazardous Waste" .[16][17]

    • The full chemical name: "3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one" and any other constituents.

    • An indication of the hazards (e.g., "Toxic," "Irritant," or relevant GHS pictograms).[16][17]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[9][16]

    • The SAA should be a secondary containment bin to catch any potential leaks.

    • Keep containers closed at all times except when adding waste.[9]

Step-by-Step Disposal Workflow

The following workflow outlines the procedural steps for preparing the waste for final disposal by a licensed contractor.

  • Waste Generation: During your research, collect all solid and liquid waste contaminated with 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one into the appropriately selected and pre-labeled containers as described above.

  • Container Filling: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion and to prevent spills during transport.

  • Final Sealing: Once the container is full or your experiment is complete, securely seal the lid. Wipe the exterior of the container clean of any contamination.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.[9] Complete any required waste manifests or online forms with accurate information about the container's contents.[1]

  • Professional Disposal: The primary and only acceptable disposal method is to consign the waste to a licensed hazardous waste disposal company through your EHS department.[1][8][18] They have the expertise and facilities to manage the chemical in an environmentally responsible and compliant manner.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of waste containing 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

G Disposal Workflow for 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one A Waste Generation (Solid or Liquid) B Is Waste Solid or Liquid? A->B C Select Labeled Solid Hazardous Waste Container B->C Solid D Select Labeled Liquid Hazardous Waste Container B->D Liquid E Place Contaminated Items (Gloves, Wipes, etc.) in Container C->E F Pour Liquid Waste into Container D->F G Keep Container Securely Closed in a Designated Satellite Accumulation Area (SAA) E->G F->G H Container Full or Project Complete? G->H H->G No I Wipe Container Exterior Clean & Ensure Lid is Secure H->I Yes J Complete EHS Waste Pickup Form & Request Collection I->J K EHS Collects for Professional Disposal J->K

Sources

Personal protective equipment for handling 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular properties. Handling complex active pharmaceutical ingredients (APIs) and intermediates requires a deep understanding of why specific precautions are necessary.

3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a highly functionalized pyrazolone derivative. While specific toxicological data for this exact molecule is proprietary or under development, we must extrapolate its safety profile from its structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) . The addition of the 2-fluorophenyl moiety significantly increases the molecule's lipophilicity (LogP), enhancing its ability to cross lipid membranes and introducing the risk of hydrogen fluoride (HF) gas generation upon thermal decomposition.

This guide provides a comprehensive, causality-driven operational plan for the safe handling, weighing, and disposal of this compound.

Quantitative Hazard Profiling & Mechanistic Rationale

The pyrazolone core is biologically active, often acting as a free radical scavenger or enzyme inhibitor. Because of its structural features, it presents specific acute hazards. The table below summarizes the extrapolated Global Harmonized System (GHS) classifications based on established pyrazolone safety data 1.

GHS Hazard ClassCategoryHazard Statement (Code)Mechanistic Rationale
Acute Toxicity (Oral) Category 4Harmful if swallowed (H302)High bioavailability; rapid absorption through the gastrointestinal mucosa.
Skin Irritation Category 2Causes skin irritation (H315)The lipophilic 2-fluorophenyl group facilitates rapid dermal penetration, disrupting the stratum corneum.
Eye Irritation Category 2ACauses serious eye irritation (H319)Particulates react with the aqueous environment of the eye, causing localized pH shifts and severe irritation.
STOT SE Category 3May cause respiratory irritation (H335)Inhalation of fine crystalline dust directly irritates the respiratory epithelium 2.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in blocking specific exposure routes. Standard laboratory attire is insufficient for handling fluorinated pyrazolones due to their enhanced dermal permeability.

Protection RouteRequired PPE SpecificationCausality & Operational Justification
Dermal (Hands) Double-layered Nitrile Gloves (Min. 0.11 mm thickness).Nitrile provides excellent resistance to organic powders. Double-gloving is mandatory because the fluorinated aromatic ring enhances the compound's ability to permeate compromised glove micro-tears.
Ocular (Eyes) Snug-fitting Safety Goggles (EN 166 or ANSI Z87.1).Standard safety glasses with side shields leave gaps. Fine pyrazolone dust can aerosolize during weighing and bypass standard glasses, leading to severe Category 2A irritation.
Respiratory N95/FFP2 Particulate Respirator or PAPR.Required when handling outside a closed system. Mitigates the inhalation of aerosolized dust, directly preventing H335 respiratory tract irritation 2.
Dermal (Body) Flame-resistant, fully buttoned lab coat.Prevents particulate accumulation on personal clothing and offers a critical barrier in the event of a thermal runaway during reaction setups.

Operational Workflow: Safe Handling & Weighing Protocol

To ensure a self-validating system, every step in this protocol includes a verification check before proceeding to the next.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. Validation: Check the digital monitor; do not proceed if the alarm is active.

  • Static Mitigation: Pyrazolone powders are highly prone to static cling, which causes erratic weighing and aerosolization. Pass an ionizing anti-static gun over the analytical balance and the weighing paper.

  • Transfer: Use an anti-static, grounded spatula to transfer the compound. Keep the source bottle and the weighing boat as close together as possible to minimize the transit path.

  • Sealing: Once the desired mass is achieved, transfer the powder into a reaction vial and seal it with a septum cap inside the fume hood before transporting it to the benchtop.

HandlingWorkflow A 1. PPE & Draft Verification B 2. Static Mitigation (Ionizing Gun) A->B Airflow >0.4 m/s C 3. Weighing (Anti-static Spatula) B->C Charge Neutralized D 4. Sealed Transfer to Reaction Vessel C->D Dust Minimized E 5. Solvent Wash & Decontamination D->E Vessel Secured

Step-by-step operational workflow for safe weighing and transfer of fluorinated pyrazolones.

Decontamination & Waste Disposal Plan

Because of the 2-fluorophenyl group, this compound exhibits poor aqueous solubility. Attempting to clean a spill with water alone will simply spread the contaminant. Furthermore, thermal disposal must account for the release of toxic gases.

Step-by-Step Methodology for Spill Response:

  • Assessment & Containment: Immediately assess the spill volume. For minor spills (<50g), dampen the powder with a surfactant-water mixture or a high-flashpoint solvent (like isopropanol) to prevent aerosolization. Do not dry sweep.

  • Mechanical Collection: Use a disposable scraper to collect the dampened paste into a designated hazardous waste container.

  • Chemical Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., ethanol or isopropanol) to solubilize the remaining lipophilic residue. Follow with a standard detergent wash.

  • Waste Segregation: Label the waste container clearly as "Halogenated Organic Solid Waste." Crucial Causality: This waste must be routed to a high-temperature incinerator equipped with an alkaline scrubber, as the thermal decomposition of this compound will release carbon monoxide, nitrogen oxides, and highly corrosive hydrogen fluoride (HF) gas .

SpillResponse Spill Spill Detected Assess Assess Spill Volume Spill->Assess Minor Minor (<50g) Assess->Minor Major Major (>50g) Assess->Major Wet Dampen with Surfactant/Alcohol Minor->Wet Prevent Aerosols Evac Evacuate & Call HazMat Major->Evac High Exposure Risk Clean Alcohol Scrub & Collect Waste Wet->Clean Solubilize Organics

Decision matrix and immediate response protocol for accidental chemical spills.

Emergency Response Protocols

In the event of an exposure, immediate action is required to mitigate absorption.

  • Ocular Exposure: The particulate nature of the compound will cause micro-abrasions and chemical burns. Immediately flush eyes at an eyewash station for a minimum of 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation.

  • Dermal Exposure: Remove contaminated clothing immediately. Because the compound is lipophilic, initial rinsing with copious amounts of water and soap is required to physically dislodge the powder, followed by medical evaluation if irritation persists 1. Do not use solvents on the skin, as this can accelerate dermal absorption.

  • Inhalation: Move the affected personnel to fresh air. If breathing is labored, administer oxygen. The delayed onset of pulmonary edema is a risk with severe respiratory irritants; therefore, a 24-hour medical observation period is highly recommended.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.